Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXGONDMMURUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676394 | |
| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-77-5 | |
| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines known information with representative data and established protocols for structurally similar 1,2,4-oxadiazole derivatives.
Core Properties
This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their significant and diverse biological activities. The physicochemical properties of this compound are summarized below.
| Property | Data | Reference |
| CAS Number | 1245645-77-5 | |
| Molecular Formula | C₇H₁₀N₂O₃ | |
| Molecular Weight | 170.17 g/mol | |
| Predicted Boiling Point | 254.1 ± 23.0 °C | [1] |
| Predicted Density | 1.166 ± 0.06 g/cm³ | [1] |
| SMILES | O=C(C1=NOC(CC)=N1)OCC |
Note: Predicted values are computationally derived and await experimental verification.
Synthesis and Characterization
A plausible synthetic route is outlined below. The process involves two main steps: the formation of an amidoxime from a nitrile, followed by its reaction with an ethyl oxalyl chloride to form the target 1,2,4-oxadiazole.
Caption: General synthetic workflow for this compound.
The following are generalized experimental protocols that can be adapted for the synthesis and characterization of the title compound.
2.2.1. Synthesis of this compound
-
Step 1: Synthesis of Propanamidoxime. To a solution of propanenitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (1.5 equivalents). Reflux the mixture for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude propanamidoxime can be used in the next step without further purification.
-
Step 2: Synthesis of this compound. Dissolve the crude propanamidoxime (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) containing a base such as pyridine (1.2 equivalents). Cool the solution in an ice bath and add a solution of ethyl oxalyl chloride (1.1 equivalents) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
2.2.2. Characterization Protocols
-
Melting Point Determination: The melting point of the purified solid can be determined using a capillary tube method with a melting point apparatus.[1][2][3][4] The sample is packed into a capillary tube, which is then slowly heated. The temperature range from the first appearance of liquid to complete melting is recorded. A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.[1]
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[5][6][7] A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[5][6] For a solid sample, a KBr pellet or a Nujol mull can be prepared.[7] The spectrum provides information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structure elucidation and can be recorded on an NMR spectrometer (e.g., 400 MHz).[8][9][10][11] The sample (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.[8] Tetramethylsilane (TMS) is typically used as an internal standard.[10]
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).[12][13][14][15][16] The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and deducing the structure.[13][14]
Expected Spectral Data
Based on the structure of this compound, the following spectral characteristics are anticipated:
| Technique | Expected Observations |
| ¹H NMR | - Quartet and triplet signals corresponding to the two ethyl groups.- The chemical shifts would be influenced by the electron-withdrawing nature of the oxadiazole ring and the carboxyl group. |
| ¹³C NMR | - Resonances for the carbonyl carbon, the carbons of the oxadiazole ring, and the carbons of the two ethyl groups. |
| IR | - A strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹).- C=N stretching vibrations for the oxadiazole ring (around 1600-1650 cm⁻¹).[17]- C-O-C stretching bands (around 1000-1300 cm⁻¹).[17] |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (170.17 g/mol ).- Fragmentation patterns involving the loss of the ethoxy group, the ethyl group, and cleavage of the oxadiazole ring. |
Biological Activity and Potential Signaling Pathways
Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic effects.[18][19][20] For instance, some 1,2,4-oxadiazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[19] Others have shown potential as antileishmanial agents by targeting enzymes like cytochrome P450 51 (CYP51) in Leishmania infantum.[21]
Given the structural features of this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway illustrating the potential mechanism of action as a COX-2 inhibitor is presented below.
Caption: Hypothetical signaling pathway of COX-2 inhibition by a 1,2,4-oxadiazole derivative.
This diagram illustrates how the compound might inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This represents one of many potential mechanisms through which this class of compounds may exert its biological effects. Further experimental validation is required to determine the specific targets and pathways for this compound.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. inchemistry.acs.org [inchemistry.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. journalspub.com [journalspub.com]
- 18. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide on Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document covers its chemical identity, structure, and general synthetic strategies. In light of the limited publicly available data for this specific molecule, this guide also presents information on closely related analogs to offer valuable context for its potential properties and biological activities.
Chemical Identity and Structure
The nomenclature and structural representation of the target compound are fundamental for its study.
-
IUPAC Name: this compound
-
CAS Number: 1245645-77-5[1]
-
Molecular Formula: C₇H₁₀N₂O₃
-
Structure:

Physicochemical Properties (Predicted for a Constitutional Isomer)
Due to the absence of experimental data for this compound, the following table summarizes the predicted physicochemical properties of its constitutional isomer, ethyl 3-ethyl-[2][3][4]oxadiazole-5-carboxylic acid ethyl ester. These values can offer a preliminary estimation of the compound's characteristics.
| Property | Value | Reference |
| Molecular Weight | 170.17 g/mol | [5] |
| XLogP3 | 1.5 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
Synthesis and Experimental Protocols
General Synthetic Strategy:
A plausible synthetic route for this compound involves a two-step process:
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Formation of Ethyl Oxalamidate Oxime: Reaction of ethyl cyanoformate with hydroxylamine.
-
Cyclization: Reaction of the resulting amidoxime with propionic anhydride or propionyl chloride.
Illustrative Experimental Protocol (General)
The following is a generalized protocol for the synthesis of a 5-alkyl-1,2,4-oxadiazole-3-carboxylate, which can be adapted for the target molecule.
-
Step 1: Synthesis of Ethyl Oxalamidate Oxime.
-
To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), a base (e.g., sodium hydroxide or potassium carbonate) is added at a controlled temperature (e.g., 0-5 °C).
-
Ethyl cyanoformate is then added dropwise to the reaction mixture.
-
The reaction is stirred for a specified period at room temperature or slightly elevated temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified to yield the amidoxime intermediate.
-
-
Step 2: Synthesis of this compound.
-
The ethyl oxalamidate oxime is dissolved in an appropriate solvent (e.g., pyridine or a non-polar solvent with a base).
-
Propionic anhydride or propionyl chloride is added to the solution, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography to obtain the final product.
-
Logical Workflow for Synthesis
Caption: Generalized synthetic workflow for this compound.
Spectral Characterization Data (Representative)
Specific spectral data for this compound are not available. However, the following table presents typical spectral data for a related compound, ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, to provide an indication of the expected spectroscopic features.
| Spectroscopic Data for Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |
| ¹H NMR (CDCl₃, 400 MHz): δ 4.49 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.68 (s, 3H, CH₃), 1.44 (t, J=7.1 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz): δ 171.1, 163.7, 158.9, 63.2, 14.2, 11.9. |
| IR (KBr, cm⁻¹): ν 2980, 1740 (C=O), 1590, 1450, 1380, 1220, 1020, 850. |
| MS (EI, m/z): 156 (M⁺), 111, 83, 69, 43. |
Note: The spectral data provided are for a closely related analog and should be used for reference purposes only.
Potential Biological Activity and Applications in Drug Development
The 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known to be a bioisostere of ester and amide functionalities, which can improve the metabolic stability and pharmacokinetic properties of drug candidates.[6] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for compounds like this compound.
Reported Biological Activities of 1,2,4-Oxadiazole Derivatives:
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Anticancer: Many 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[7]
-
Anti-inflammatory and Analgesic: Certain derivatives have shown significant anti-inflammatory and analgesic properties.
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Antimicrobial: The 1,2,4-oxadiazole nucleus is present in several compounds with antibacterial and antifungal activities.
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Antiviral: Some 1,2,4-oxadiazole-based compounds have been investigated as potential antiviral agents.[4][6]
Given the diverse biological profile of the 1,2,4-oxadiazole core, this compound represents a valuable scaffold for further investigation and could be a starting point for the development of novel therapeutic agents.
Logical Relationship of 1,2,4-Oxadiazole Core to Drug Discovery
Caption: The role of the 1,2,4-oxadiazole core in drug discovery.
Conclusion
This compound is a heterocyclic compound with potential for applications in drug discovery, owing to the established biological significance of the 1,2,4-oxadiazole scaffold. While specific experimental data for this molecule are scarce, this guide provides a comprehensive overview based on its structure, the synthesis of related compounds, and the known biological activities of the 1,2,4-oxadiazole class. Further research to synthesize and biologically evaluate this specific compound is warranted to fully elucidate its potential as a lead molecule in medicinal chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C6H8N2O3 | CID 13597566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemhub.com [echemhub.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester (C7H10N2O3) [pubchemlite.lcsb.uni.lu]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate and the Broader 1,2,4-Oxadiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the 1,2,4-oxadiazole chemical class to which Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate belongs. Due to limited publicly available data, specific experimental protocols, quantitative biological data, and detailed signaling pathways for this compound (CAS 1245645-77-5) are not available at this time. The information presented herein is intended to provide a foundational understanding of the potential properties and applications of this compound based on the well-documented characteristics of the 1,2,4-oxadiazole scaffold.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This five-membered ring contains one oxygen and two nitrogen atoms and is a prominent scaffold in medicinal chemistry. The 1,2,4-oxadiazole nucleus is considered a bioisostere of esters and amides, offering potential improvements in metabolic stability and pharmacokinetic properties.[1][2] While specific biological activities for this particular molecule are not extensively documented in current literature, the broader class of 1,2,4-oxadiazoles has been the subject of significant research, demonstrating a wide range of pharmacological activities.[3][4]
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1245645-77-5 | ChemBK[5] |
| Molecular Formula | C₇H₁₀N₂O₃ | ChemBK[5] |
| Molecular Weight | 170.17 g/mol | ChemBK[5] |
| Predicted Boiling Point | 254.1 ± 23.0 °C | ChemBK[5] |
| Predicted Density | 1.166 ± 0.06 g/cm³ | ChemBK[5] |
Synthesis of 1,2,4-Oxadiazole Derivatives: A General Overview
The synthesis of 1,2,4-oxadiazole derivatives is well-established in the scientific literature. A common and versatile method involves the cyclization of an amidoxime with a carboxylic acid derivative.[3] This approach allows for the introduction of a wide variety of substituents at the 3 and 5 positions of the oxadiazole ring.
General Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The following is a generalized protocol based on methods described in the literature for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[3]
Materials:
-
Amidoxime (R¹-C(NH₂)=NOH)
-
Carboxylic acid (R²-COOH) or its activated derivative (e.g., acid chloride, ester)
-
Coupling agent (if using a carboxylic acid), such as a carbodiimide (e.g., EDC)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., DMF, THF, dichloromethane)
Procedure:
-
Activation of Carboxylic Acid (if necessary): If starting from a carboxylic acid, it is typically activated to facilitate the reaction with the amidoxime. This can be achieved by converting it to an acid chloride or by using a coupling agent.
-
Reaction with Amidoxime: The amidoxime is dissolved in an appropriate anhydrous solvent. The activated carboxylic acid derivative is then added to the solution, often in the presence of a base to neutralize any acid formed during the reaction.
-
Cyclization: The intermediate O-acyl amidoxime undergoes cyclization to form the 1,2,4-oxadiazole ring. This step may occur spontaneously or require heating.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.
A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature has also been reported.[3] Another one-pot procedure involves the activation of the carboxylic acid with the Vilsmeier reagent.[3]
Caption: General synthesis workflow for 3,5-disubstituted-1,2,4-oxadiazoles.
Biological Activities and Potential Applications of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[3] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.
Key Pharmacological Activities:
-
Anticancer: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[2][3] Some compounds have been shown to induce apoptosis in cancer cells.[3]
-
Anti-inflammatory: The 1,2,4-oxadiazole nucleus is found in compounds with anti-inflammatory properties.[4]
-
Antimicrobial: Derivatives of 1,2,4-oxadiazole have been reported to possess antibacterial and antifungal activities.[4]
-
Neuroprotective: Certain 1,2,4-oxadiazole compounds have been investigated for their potential in treating neurodegenerative diseases.[1]
-
Antidiabetic: Some studies have explored the use of 1,2,4-oxadiazoles as antihyperglycemic agents.[1][6]
-
Muscarinic Receptor Agonists: A number of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent and efficacious agonists for cortical muscarinic receptors, which are targets for cognitive disorders.[7]
The diverse biological activities of this scaffold highlight its potential for the development of drugs targeting a wide range of diseases.
Caption: Potential therapeutic applications of the 1,2,4-oxadiazole scaffold.
Future Directions
While specific data on this compound is scarce, its structure suggests it is a promising candidate for further investigation. Future research efforts could focus on:
-
Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol and full characterization of the compound.
-
Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for anticancer, anti-inflammatory, and antimicrobial activity, among others.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to understand the relationship between its chemical structure and biological activity.
Conclusion
This compound is a member of the versatile 1,2,4-oxadiazole class of heterocyclic compounds. While this specific molecule is not yet well-characterized in the scientific literature, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong rationale for its potential as a valuable building block in drug discovery and development. Further research is warranted to elucidate its specific biological properties and potential therapeutic applications.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This guide provides a comprehensive overview of the chemical properties and a generalized synthetic approach for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. The structured data and detailed experimental protocols are intended for researchers, scientists, and professionals in the field.
Chemical Properties
The fundamental molecular attributes of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₃[1] |
| Molecular Weight | 170.17 g/mol |
| CAS Number | 1245645-77-5[1] |
Note: The molecular weight is calculated from the molecular formula.
Synthetic Protocol: A Generalized Approach
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as this compound, can be achieved through various methods. A common and effective strategy involves the cyclization of an amidoxime with a carboxylic acid derivative. What follows is a generalized protocol based on established synthetic methodologies.[2]
Materials:
-
Ethyl oxalamidrazonate (or a similar amidoxime precursor)
-
Propanoic anhydride or Propionyl chloride
-
A suitable base (e.g., Pyridine, Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Amidoxime Preparation: The requisite amidoxime is either commercially sourced or prepared according to literature procedures.
-
Acylation: The amidoxime is dissolved in an anhydrous solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of the acylating agent (e.g., propanoic anhydride or propionyl chloride).
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The intermediate O-acyl amidoxime is then heated under reflux to induce cyclization to the 1,2,4-oxadiazole ring.
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Visualizing the Synthesis
The following diagram illustrates a generalized synthetic pathway for 1,2,4-oxadiazole derivatives.
Caption: Generalized synthesis of 1,2,4-oxadiazoles.
References
The Genesis of a Heterocycle: A Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
A Legacy of Discovery: The 1,2,4-Oxadiazole Core
The journey of the 1,2,4-oxadiazole ring system began in 1884 with its first synthesis by Tiemann and Krüger. Initially, this novel heterocycle was classified as an "azoxime." For nearly eight decades, the 1,2,4-oxadiazole ring remained a chemical curiosity. However, the mid-20th century witnessed a surge of interest in this scaffold, driven by the discovery of its diverse biological activities. Over the past several decades, compounds incorporating the 1,2,4-oxadiazole moiety have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.
The versatility of the 1,2,4-oxadiazole ring stems from its unique electronic properties and its ability to act as a bioisostere for ester and amide functionalities, making it a valuable building block in medicinal chemistry and drug design.
Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: A Representative Pathway
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in chemical literature. A common and effective method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative. Based on analogous preparations of similar 1,2,4-oxadiazole carboxylates, a likely synthetic route to this compound involves the reaction of an appropriate amidoxime with an oxalate derivative.
A plausible and efficient method for the synthesis of the title compound is the reaction of propionamidoxime with diethyl oxalate. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields reported for similar reactions.
Detailed Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established literature procedures for analogous compounds.
Synthesis of Propionamidoxime (if not commercially available)
-
Reaction Setup: To a solution of propionitrile (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water.
-
Reaction Conditions: Stir the resulting mixture at reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure propionamidoxime.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propionamidoxime (1 equivalent) and a molar excess of diethyl oxalate (3 equivalents).
-
Reaction Conditions: Heat the mixture with stirring at 120-130 °C for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The excess diethyl oxalate can be removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound, based on typical results for analogous reactions reported in the literature.
Table 1: Reaction Parameters and Yields
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propionamidoxime, Diethyl Oxalate | 1 : 3 | Neat | 120-130 | 3-5 | 75-85 |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.45 (q, J=7.1 Hz, 2H), 2.90 (q, J=7.6 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H), 1.35 (t, J=7.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8, 164.2, 158.9, 62.5, 22.1, 14.1, 10.9 |
| Mass Spec (ESI-MS) m/z | 171.07 [M+H]⁺ |
Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.
Conclusion
This compound emerges from a rich history of heterocyclic chemistry. While its specific discovery story is not distinctly chronicled, its synthesis is readily achievable through well-established and robust chemical methodologies. The 1,2,4-oxadiazole core continues to be a focal point of research, and derivatives such as the title compound hold potential for further exploration in various scientific and medicinal fields. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and further investigate this promising molecule.
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Molecular Structure
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data of analogous compounds containing the 1,2,4-oxadiazole core, ethyl ester, and ethyl functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ester) |
| ~3.00 | Quartet (q) | 2H | -CH₂ -CH₃ (C5-ethyl) |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ester) |
| ~1.40 | Triplet (t) | 3H | -CH₂-CH₃ (C5-ethyl) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O (Ester carbonyl) |
| ~168.0 | C 5 (Oxadiazole ring) |
| ~160.0 | C 3 (Oxadiazole ring) |
| ~62.0 | -O-CH₂ -CH₃ (Ester) |
| ~22.0 | -CH₂ -CH₃ (C5-ethyl) |
| ~14.0 | -O-CH₂-CH₃ (Ester) |
| ~11.0 | -CH₂-CH₃ (C5-ethyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2940 | Medium | C-H stretch (Aliphatic) |
| ~1750-1730 | Strong | C=O stretch (Ester) |
| ~1620-1580 | Medium | C=N stretch (Oxadiazole ring) |
| ~1470-1440 | Medium | C-H bend (Aliphatic) |
| ~1250-1200 | Strong | C-O stretch (Ester) |
| ~1100-1000 | Medium | C-O-C stretch (Ester) |
| ~950-850 | Medium | N-O stretch (Oxadiazole ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular ion) |
| 155 | [M - C₂H₅]⁺ |
| 139 | [M - OC₂H₅]⁺ |
| 111 | [M - COOC₂H₅]⁺ |
| 83 | [C₄H₃N₂O]⁺ |
| 56 | [C₃H₄N]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a small organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on a 100 MHz (or higher) spectrometer.
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film : If the sample is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or the pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Synthesis Pathway
A plausible synthetic route to this compound involves the cyclization of an O-acylated amidoxime.
Caption: A potential synthetic pathway for this compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, which can aid researchers in its identification and characterization. For definitive structural elucidation, experimental verification of this data is essential.
An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and reactivity of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues and the well-established chemistry of the 1,2,4-oxadiazole core to provide accurate predictions and detailed protocols.
Core Compound Profile
This compound belongs to the 1,2,4-oxadiazole class of five-membered aromatic heterocycles. These structures are of significant interest in medicinal chemistry as they are often used as bioisosteres for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] The title compound features an ethyl group at the 5-position and an ethyl carboxylate group at the 3-position of the oxadiazole ring.
Predicted Physicochemical Properties
The following table summarizes the predicted physical and chemical properties of this compound, based on data from analogous compounds such as ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate and ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate.[3][4]
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₀N₂O₃ | |
| Molecular Weight | 170.17 g/mol | |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar small molecule oxadiazoles. |
| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on related structures. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). Low solubility in water.[5] | 1,2,4-oxadiazoles generally exhibit lower water solubility compared to their 1,3,4-isomers.[5] |
| Calculated LogP | ~1.5 | Prediction based on similar structures.[4] |
Chemical Reactivity and Stability
The 1,2,4-oxadiazole ring is a stable aromatic system, but it possesses unique reactivity patterns.[2]
-
Ring Stability : The ring is generally stable to a range of conditions but can undergo cleavage of the weak O-N bond under certain circumstances, such as reduction or in some rearrangement reactions.[1][5]
-
Electrophilic Substitution : The 1,2,4-oxadiazole ring is deactivated towards electrophilic aromatic substitution due to the presence of two electronegative nitrogen atoms.[2]
-
Nucleophilic Substitution : The C3 and C5 positions of the ring are susceptible to nucleophilic attack, particularly if a good leaving group is present.[2][6]
-
Thermal and Photochemical Rearrangements : 1,2,4-oxadiazoles are known to undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems.[1][7]
The ethyl ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be further functionalized.
Synthesis
The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[1][8][9]
The synthesis of this compound would logically proceed via the reaction of propionamidoxime with an acylating agent bearing the ethyl carboxylate moiety, such as ethyl chlorooxoacetate or diethyl oxalate.
Caption: Synthetic route to the target compound.
This protocol is a generalized procedure based on established methods for analogous compounds.[8][9][10]
Step 1: Synthesis of Propionamidoxime
-
To a solution of propanenitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine (1.5 equivalents, prepared from hydroxylamine hydrochloride and a base like sodium carbonate).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude propionamidoxime can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve propionamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane or THF in a round-bottom flask.
-
Add a base (e.g., pyridine or triethylamine, 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Add ethyl chlorooxoacetate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Heat the reaction mixture to reflux to facilitate the cyclodehydration of the intermediate O-acyl amidoxime. Monitor the formation of the product by TLC.
-
Upon completion, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Caption: Step-by-step synthesis and purification workflow.
Spectroscopic Data (Predicted)
Based on the structure and data from related compounds, the following spectroscopic characteristics are anticipated:
-
¹H NMR :
-
An ethyl quartet and triplet for the ester group (~4.4 ppm and ~1.4 ppm, respectively).
-
An ethyl quartet and triplet for the C5-ethyl group (~2.9 ppm and ~1.3 ppm, respectively).
-
-
¹³C NMR :
-
Signals for the two carbonyl carbons of the ester group (~160-170 ppm).
-
Signals for the C3 and C5 carbons of the oxadiazole ring (~165-175 ppm).[2]
-
Signals for the carbons of the two ethyl groups.
-
-
IR Spectroscopy :
-
A strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹).
-
C=N and C-O-C stretching vibrations characteristic of the oxadiazole ring.
-
-
Mass Spectrometry :
-
A molecular ion peak corresponding to the molecular weight of the compound (170.17).
-
Applications in Research and Drug Development
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] this compound serves as a valuable building block for creating more complex molecules. The ethyl carboxylate handle allows for further chemical modifications, such as:
-
Amidation : Reaction with amines to form a wide range of amides.
-
Reduction : Reduction to the corresponding alcohol.
-
Hydrolysis : Conversion to the carboxylic acid, which can then be coupled with other molecules.
This versatility makes it a useful intermediate for constructing libraries of compounds for high-throughput screening in drug discovery programs targeting various diseases.
Caption: Structure-property-application relationships.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 3-ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester (C7H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. benchchem.com [benchchem.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
Technical Guide: Solubility and Stability of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Disclaimer: This document provides a technical framework for the assessment of the solubility and stability of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. As of the date of this publication, specific experimental data for this compound is not publicly available. The protocols and data tables presented herein are based on established methodologies for small molecule characterization and the known properties of 1,2,4-oxadiazole derivatives.
Introduction
This compound is a small molecule belonging to the 1,2,4-oxadiazole class of heterocycles. This class is of significant interest in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability. A thorough understanding of the solubility and stability of any new chemical entity is fundamental for its progression through the drug discovery and development pipeline. Poor solubility can hinder formulation and lead to unreliable results in biological assays, while instability can compromise shelf-life, safety, and efficacy.
This guide details the general characteristics of 1,2,4-oxadiazoles and provides comprehensive, standardized protocols for determining the aqueous and organic solubility, as well as the degradation profile under various stress conditions, for this compound.
General Properties of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, a feature that contributes to its metabolic stability compared to more labile ester or amide groups. However, this ring system is not chemically inert. The O-N bond can be susceptible to reductive cleavage, leading to ring-opening. This degradation pathway is often pH-dependent. Studies on other 1,2,4-oxadiazole-containing compounds have demonstrated maximum stability in a slightly acidic pH range (typically pH 3-5). Both acidic and basic conditions can catalyze ring opening. Compared to their 1,3,4-oxadiazole isomers, 1,2,4-oxadiazoles are often found to be less metabolically stable.
Solubility Profile
Solubility is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following sections outline the methodologies and data presentation for characterizing the solubility of this compound.
Data Presentation: Qualitative and Quantitative Solubility
Quantitative data should be summarized for clarity and comparative purposes.
Table 1: Qualitative Solubility Profile of this compound
| Solvent System | Observation (Soluble/Partially Soluble/Insoluble) | pH of Aqueous Solution (if applicable) |
|---|---|---|
| Water | Insoluble | N/A |
| 5% HCl (aq) | Insoluble | N/A |
| 5% NaOH (aq) | Insoluble | N/A |
| 5% NaHCO₃ (aq) | Insoluble | N/A |
| Ethanol | Soluble | N/A |
| Methanol | Soluble | N/A |
| Dimethyl Sulfoxide (DMSO) | Soluble | N/A |
| Acetonitrile (ACN) | Soluble | N/A |
| Dichloromethane (DCM) | Soluble | N/A |
| Concentrated H₂SO₄ | Soluble (with potential reaction) | N/A |
Table 2: Quantitative Aqueous Solubility (Shake-Flask Method)
| Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data not available | Data not available | HPLC-UV |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Data not available | Data not available | HPLC-UV |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Data not available | Data not available | HPLC-UV |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various common solvents.[1][2][3]
-
Preparation: Add approximately 1-2 mg of this compound to a small glass vial.
-
Solvent Addition: Add 0.5 mL of the test solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the mixture against a dark background. Classify as:
-
Soluble: A clear, particle-free solution is formed.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The solid material remains largely unchanged.
-
-
pH Measurement: For aqueous solvents where solubility is observed, test the resulting solution with a calibrated pH meter or pH indicator paper.[3]
-
Solvent Progression: Test solvents in a logical order (e.g., water, aqueous acids/bases, polar organic solvents, non-polar organic solvents) as illustrated in the workflow diagram below.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5][6][7][8]
-
Preparation: Add an excess amount of this compound (e.g., 5 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous medium (e.g., PBS, pH 7.4). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates.
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Dilute the filtered supernatant and the calibration standards into the mobile phase.
-
Analyze the samples and standards by a validated analytical method, typically HPLC-UV.
-
Calculate the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration represents the thermodynamic solubility.
-
Stability Profile
Stability testing is essential for identifying degradation pathways, determining shelf-life, and developing stable formulations.
Data Presentation: Stability Studies
Table 3: Forced Degradation Study of this compound
| Stress Condition | Duration | Assay (% Remaining) | Major Degradants (RT and % Peak Area) | Observations |
|---|---|---|---|---|
| 0.1 M HCl (aq) at 60°C | 24 h | Data not available | Data not available | e.g., Color change |
| 0.1 M NaOH (aq) at RT | 4 h | Data not available | Data not available | e.g., Precipitation |
| 3% H₂O₂ (aq) at RT | 24 h | Data not available | Data not available | e.g., No change |
| Thermal (Solid State) at 80°C | 7 days | Data not available | Data not available | e.g., No change |
| Photolytic (Solid State, ICH Q1B) | 1.2M lux-hr Vis / 200 W-hr/m² UV | Data not available | Data not available | e.g., Yellowing |
Table 4: Long-Term Stability Study of this compound (ICH Conditions)
| Storage Condition | Time Point | Assay (% Initial) | Appearance | Degradation Products (% Peak Area) |
|---|---|---|---|---|
| 25°C / 60% RH | 0 months | 100.0 | White Powder | ND |
| 3 months | Data not available | Data not available | Data not available | |
| 6 months | Data not available | Data not available | Data not available | |
| 12 months | Data not available | Data not available | Data not available | |
| 40°C / 75% RH | 0 months | 100.0 | White Powder | ND |
| 3 months | Data not available | Data not available | Data not available | |
| 6 months | Data not available | Data not available | Data not available |
ND: Not Detected
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[9][10][11][12] The goal is to achieve 5-20% degradation of the active substance.[9][10]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature. Due to higher reactivity, withdraw samples at earlier time points (e.g., 0.5, 2, 4 hours), neutralize with an equivalent amount of acid, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and maintain at room temperature. Protect from light. Withdraw samples at various time points (e.g., 2, 8, 24 hours), dilute, and analyze.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C). Withdraw samples at set intervals (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample after exposure. A control sample should be stored in the dark under the same conditions.
-
Analysis: Analyze all stressed samples and a time-zero control using a validated, stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.
Experimental Protocol: Long-Term Stability Testing
Long-term stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[13][14][15][16]
-
Batch Selection: Use at least three primary batches of the drug substance for the study.
-
Packaging: Store the substance in a container-closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage Conditions: Place the samples in validated stability chambers set to the desired conditions. The primary long-term condition is typically 25°C ± 2°C / 60% RH ± 5% RH. Accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) are used to predict long-term stability.
-
Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[15][17]
-
Analytical Tests: At each time point, perform a full suite of tests, including:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of the parent compound.
-
Degradation Products: Detection and quantification of any impurities.
-
Moisture Content: As applicable.
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical logic.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. csub.edu [csub.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharma.gally.ch [pharma.gally.ch]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. japsonline.com [japsonline.com]
Potential Biological Activities of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the potential biological activities of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. As there is no publicly available data on the biological activity of this specific compound, this guide extrapolates potential activities based on the well-documented pharmacology of the 1,2,4-oxadiazole scaffold. The information presented herein is intended for research and development purposes and should not be interpreted as established fact for the named compound.
Introduction
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This technical guide summarizes the potential biological activities of this compound by examining the activities of structurally related 1,2,4-oxadiazole derivatives.
Potential Biological Activities
Based on the extensive research on 1,2,4-oxadiazole derivatives, this compound could potentially exhibit the following biological activities:
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have been reported to possess significant anticancer activity against various human cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Quantitative Data for Representative 1,2,4-Oxadiazole Derivatives with Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [4] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | A549 (Lung) | 0.18 ± 0.019 | [4] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | DU145 (Prostate) | 1.13 ± 0.55 | [4] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MDA MB-231 (Breast) | 0.93 ± 0.013 | [4] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivative (18a) | MCF-7 | Sub-micromolar | [5] |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [6] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [6] |
| 1,2,4-Oxadiazole derivative (13f) | SARS-CoV-2 PLpro Inhibition | 1.8 | [7] |
| 1,2,4-Oxadiazole derivative (26r) | SARS-CoV-2 PLpro Inhibition | 1.0 | [7] |
Anti-inflammatory Activity
Certain 1,2,4-oxadiazole derivatives have shown potent anti-inflammatory effects.[8] A key mechanism identified is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Quantitative Data for a Representative 1,2,4-Oxadiazole Derivative with Anti-inflammatory Activity:
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole derivative (17) | LPS-induced NO release in RAW264.7 cells | Not specified, but highest activity among tested compounds | [8] |
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold has been incorporated into molecules exhibiting a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9]
Quantitative Data for Representative 1,2,4-Oxadiazole Derivatives with Antimicrobial Activity:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole derivative (43) | Staphylococcus aureus | 0.15 | [9] |
| 1,2,4-Oxadiazole derivative (43) | Salmonella schottmulleri | 0.05 | [9] |
| 1,2,4-Oxadiazole derivative (43) | Escherichia coli | 0.05 | [9] |
| 1,2,4-Oxadiazole derivative (43) | Pseudomonas aeruginosa | 7.8 | [9] |
| 1,2,4-Oxadiazole derivative (43) | Candida albicans | 12.5 | [9] |
| 1,2,4-Oxadiazole derivative (43) | Mycobacterium tuberculosis | 6.3 | [9] |
| 1,2,4-Oxadiazole antibiotic (58) | S. aureus ATCC | 4 | [9] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The anticancer activity of 1,2,4-oxadiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Methodology:
-
Human cancer cell lines (e.g., MCF-7, A549, DU-145) are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8]
Methodology:
-
RAW 264.7 cells are cultured in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[8]
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[9]
Methodology:
-
A two-fold serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This technical guide provides a comprehensive overview of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide extrapolates information from closely related 3,5-disubstituted-1,2,4-oxadiazole analogues to provide predicted properties, synthetic methodologies, and potential biological activities.
Chemical Structure and Properties
This compound belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole ring is a well-recognized scaffold in medicinal chemistry, often utilized as a bioisostere for amide and ester functionalities.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | ~250-280 °C (at 760 mmHg) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF, dichloromethane) |
| LogP | ~1.5 - 2.0 |
Synthesis and Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature. The most common and versatile methods involve the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step. One-pot procedures have also been developed, offering a more efficient synthetic route.[2][3]
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Two-Step Synthesis from Propanamidoxime and Diethyl Oxalate
This protocol is adapted from general procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[2]
Step 1: Formation of the O-Acylamidoxime Intermediate
-
To a solution of propanamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add diethyl oxalate (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-acylamidoxime intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (typically 100-140 °C) for 2-6 hours. Alternatively, cyclization can be achieved at room temperature using a base such as triethylamine or by heating in the presence of a base.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Experimental Protocol: One-Pot Synthesis from Propionitrile and Diethyl Oxalate
This protocol is adapted from established one-pot procedures.[2]
-
To a solution of propionitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol, add a base such as triethylamine (2.0 eq).
-
Stir the mixture in a sealed vessel at room temperature for 6 hours, followed by heating at 70 °C for 16 hours to form the propanamidoxime in situ.
-
Remove the solvent under reduced pressure.
-
To the residue, add a solution of diethyl oxalate (1.1 eq), a coupling agent like EDC (1.5 eq), and HOAt (0.7 mL of a 20 wt% solution in DMF).
-
Shake or stir the mixture at room temperature for 24 hours.
-
Perform cyclodehydration by adding a base (e.g., triethylamine, 1.0 eq) and heating the mixture at 100 °C for 3 hours.
-
After cooling, add water to the reaction mixture and extract with chloroform or another suitable organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
Spectroscopic Data
The following table presents the predicted spectroscopic data for this compound, based on data reported for structurally similar compounds.[4][5][6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.45 (q, J = 7.2 Hz, 2H, -OCH₂ CH₃), ~3.00 (q, J = 7.6 Hz, 2H, -CH₂ CH₃), ~1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃ ), ~1.35 (t, J = 7.6 Hz, 3H, -CH₂CH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178.0 (C5), ~160.0 (C=O), ~158.0 (C3), ~63.0 (-OCH₂ CH₃), ~22.0 (-CH₂ CH₃), ~14.0 (-OCH₂CH₃ ), ~11.0 (-CH₂CH₃ ) |
| IR (KBr, cm⁻¹) | ν: ~2980 (C-H), ~1740 (C=O ester), ~1600 (C=N), ~1450, ~1370 (C-H bend), ~1250 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 170 [M]⁺, 142, 125, 97, 69 |
Potential Biological Activities
The 1,2,4-oxadiazole scaffold is present in a number of compounds with a wide range of biological activities.[8][9][10] While the specific biological profile of this compound has not been reported, its structural class suggests potential for various therapeutic applications.
Table 3: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives
| Biological Activity | Target/Assay | Reported Potency (IC₅₀/EC₅₀) | Citation |
| Anticancer | Various cancer cell lines (e.g., MCF-7, A549) | Sub-micromolar to low micromolar | [8] |
| Anti-inflammatory | COX-2 Inhibition | Micromolar range | [11] |
| Antiviral | SARS-CoV-2 PLpro inhibition | Micromolar range | [4] |
| Anti-Alzheimer | Acetylcholinesterase (AChE) inhibition | Nanomolar to micromolar | [9] |
| Muscarinic Receptor Agonism | Cortical muscarinic receptors | Nanomolar range | [12] |
Diagram 2: General Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of 1,2,4-oxadiazole derivatives.
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its predicted properties, synthesis, and potential biological relevance based on the well-documented chemistry of the 1,2,4-oxadiazole class of compounds. The detailed experimental protocols and compiled data serve as a valuable resource for researchers initiating studies on this and related molecules. Further experimental validation is necessary to confirm the properties and activities outlined in this document.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 11. tsijournals.com [tsijournals.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of propanamidoxime from propanenitrile, followed by a cyclization reaction with ethyl oxalyl chloride to yield the target 1,2,4-oxadiazole. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of specifically substituted 1,2,4-oxadiazoles is a key step in the structure-activity relationship studies for the development of new therapeutic agents. This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Reaction Scheme
Step 1: Synthesis of Propanamidoxime
Step 2: Synthesis of this compound
Experimental Protocol
Part 1: Synthesis of Propanamidoxime
Materials:
-
Propanenitrile
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium carbonate (Na2CO3)
-
Ethanol
-
Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.6 eq) in a mixture of ethanol and water (3:1 v/v).
-
To this stirring solution, add propanenitrile (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield propanamidoxime as a crude product, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials:
-
Propanamidoxime (from Part 1)
-
Ethyl oxalyl chloride
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propanamidoxime (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of this compound (based on 10 mmol scale for Step 2).
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) | Molar Equivalents |
| Step 1: Propanamidoxime Synthesis | ||||
| Propanenitrile | 55.08 | 10.0 | 0.55 g (0.70 mL) | 1.0 |
| Hydroxylamine HCl | 69.49 | 10.0 | 0.69 g | 1.0 |
| Sodium Carbonate | 105.99 | 6.0 | 0.64 g | 0.6 |
| Step 2: Oxadiazole Formation | ||||
| Propanamidoxime | 88.11 | 10.0 | 0.88 g | 1.0 |
| Ethyl oxalyl chloride | 136.53 | 11.0 | 1.50 g (1.20 mL) | 1.1 |
| Pyridine | 79.10 | 12.0 | 0.95 g (0.97 mL) | 1.2 |
| Product | ||||
| This compound | 170.17 | - | Theoretical Yield: 1.70 g | - |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: The Versatility of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2][3] This scaffold serves as a versatile framework in the design and discovery of novel therapeutic agents. Its chemical and thermal stability contribute to favorable metabolic properties in drug candidates.[4] Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including their use as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1][5] The interest in the biological application of 1,2,4-oxadiazoles has seen a significant increase in recent years, highlighting its potential in modern drug discovery.[1][2]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 1,2,4-oxadiazole derivatives, providing a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13a | MCF-7 (Breast) | 0.056 | [4] |
| 13a | MDA MB-231 (Breast) | 0.06 | [4] |
| 13a | A549 (Lung) | 0.76 | [4] |
| 13a | DU-145 (Prostate) | 0.011 | [4] |
| 13b | MCF-7 (Breast) | 0.021 | [4] |
| 13b | A549 (Lung) | 0.14 | [4] |
| 13b | DU-145 (Prostate) | 0.064 | [4] |
| 13b | MDA MB-231 (Breast) | 0.19 | [4] |
| 16a | MCF-7 (Breast) | 0.68 | [4] |
| 16a | A-549 (Lung) | 1.56 | [4] |
| 16a | A-375 (Melanoma) | 0.79 | [4] |
| 16b | MCF-7 (Breast) | 0.22 | [4] |
| 16b | A-549 (Lung) | 1.09 | [4] |
| 16b | A-375 (Melanoma) | 1.18 | [4] |
| 30a | PC3 (Prostate) | 0.012 | [6] |
| 30a | DU-145 (Prostate) | 0.015 | [6] |
| 30a | A549 (Lung) | 0.021 | [6] |
| 30a | HEPG2 (Liver) | 0.011 | [6] |
Table 2: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 20a | HDAC-1 | 8.2 | [1] |
| 20b | HDAC-1 | 10.5 | [1] |
| 20c | HDAC-1 | 12.1 | [1] |
| Not Specified | HDAC-1 | 1.8 | [1] |
| Not Specified | HDAC-2 | 3.6 | [1] |
| Not Specified | HDAC-3 | 3.0 | [1] |
| Not Specified | RET enzyme | 7.3 | [1] |
Table 3: Antiviral Activity of 1,2,4-Oxadiazole Derivatives against SARS-CoV-2
| Compound ID | Target | IC50 (µM) | EC50 (µM) | Reference |
| 13f | PLpro | 1.8 | 5.4 | [7] |
| 26r | PLpro | 1.0 | 4.3 | [7] |
Experimental Protocols
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative.
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.[1]
Materials:
-
Amidoxime
-
Carboxylic acid methyl or ethyl ester
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amidoxime and the carboxylic acid ester in DMSO.
-
Add powdered NaOH to the solution at room temperature.
-
Stir the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Human cancer cell lines (e.g., PC3, A549, HEPG2)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
1,2,4-oxadiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of 1,2,4-oxadiazole derivatives.
Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Potential inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
Application Notes and Protocols for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate in Novel Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The 1,2,4-oxadiazole scaffold is considered a "privileged structure" and a bioisostere for ester and amide functionalities, often leading to improved pharmacokinetic and metabolic properties in drug candidates.[2][3] These application notes provide a summary of the potential therapeutic applications, a proposed synthesis protocol, and detailed hypothetical experimental protocols for the evaluation of this compound in drug discovery, based on the activities of structurally related compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Canonical SMILES | CCC1=NOC(=N1)C(=O)OCC |
| CAS Number | Not available |
Potential Therapeutic Applications (Based on Analogous Compounds)
Derivatives of the 1,2,4-oxadiazole scaffold have shown promise in a variety of therapeutic areas. While specific data for this compound is not currently available, based on the activities of analogous compounds, it is a candidate for investigation in the following areas:
-
Anticancer: Various 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[3][4]
-
Anti-inflammatory: The 1,2,4-oxadiazole nucleus is present in compounds with anti-inflammatory properties.
-
Antiviral: Recently, 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[6]
-
Antimicrobial: The scaffold has been incorporated into molecules with antibacterial and antifungal activity.[1][4]
-
Antitubercular: Certain 1,2,4-oxadiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis.
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative data for analogous 1,2,4-oxadiazole derivatives from published studies. This data can serve as a benchmark for the evaluation of this compound.
| Compound Class | Target/Assay | Measurement | Value | Reference |
| 1,2,4-Oxadiazole derivatives | SARS-CoV-2 PLpro Inhibition | IC₅₀ | 1.0 µM, 1.8 µM | [6] |
| 1,2,4-Oxadiazole derivatives | Antiviral activity against SARS-CoV-2 | EC₅₀ | 4.3 µM, 5.4 µM | [6] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 cancer cell lines | IC₅₀ | Sub-micromolar concentrations | [3] |
| 1,2,4-Oxadiazole linked imidazopyrazine derivatives | MCF-7, A-549, and A-375 human cancer cell lines | IC₅₀ | 0.22 µM - 1.56 µM | [4] |
| Substituted 1,2,4-oxadiazoles | Mycobacterium tuberculosis H37Rv | % Inhibition | 91% - 96% at 100-250 µg/mL | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[3]
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (Oxamoyl chloride oxime)
-
Triethylamine
-
Propionitrile
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Propionitrile Oxide: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triethylamine in anhydrous diethyl ether via the dropping funnel with constant stirring.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Cycloaddition Reaction: In a separate flask, dissolve propionitrile in anhydrous toluene.
-
Add the freshly prepared solution of propionitrile oxide to the propionitrile solution.
-
Heat the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Proposed synthesis workflow for this compound.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: SARS-CoV-2 Papain-like Protease (PLpro) Inhibition Assay
This protocol is a hypothetical fluorescence-based assay to screen for inhibitory activity against a viral protease.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., GRL-0617)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the 384-well plate, add the assay buffer, the PLpro enzyme, and the test compound or controls. Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Caption: Workflow for a fluorescence-based PLpro inhibition assay.
Potential Signaling Pathway Modulation
Based on the known targets of 1,2,4-oxadiazole derivatives, this compound could potentially modulate various signaling pathways involved in cancer and inflammation. For instance, if the compound exhibits anticancer activity, it might interfere with pathways such as:
-
Apoptosis Pathway: By inducing programmed cell death.
-
Cell Cycle Regulation: By causing cell cycle arrest at different checkpoints.
-
MAPK/ERK Pathway: A key pathway in cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, metabolism, and survival.
Further studies, such as Western blotting and gene expression analysis, would be necessary to elucidate the specific mechanism of action.
Caption: Potential mechanism of action via signaling pathway modulation.
Disclaimer
The information provided in these application notes, particularly regarding biological activities and experimental protocols, is based on the properties of structurally related 1,2,4-oxadiazole derivatives and is intended for research purposes only. Specific experimental validation is required to determine the actual properties and efficacy of this compound.
References
Application Notes and Protocols: Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate as a Versatile Intermediate for the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory properties. Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate serves as a key building block for the synthesis of novel anti-inflammatory drug candidates. Its ester functionality allows for facile derivatization, enabling the exploration of structure-activity relationships to optimize potency and selectivity. This document provides detailed protocols for the synthesis of anti-inflammatory agents from this intermediate and methods for evaluating their biological activity.
Synthesis of this compound
The synthesis of the title intermediate can be achieved through the reaction of an appropriate amidoxime with a suitable acylating agent. While a specific protocol for this compound was not explicitly detailed in the surveyed literature, a general synthetic methodology for analogous ethyl 1,2,4-oxadiazole-5-carboxylates has been reported. This involves the reaction of an amidoxime with diethyl oxalate.[1]
Application in the Synthesis of Anti-inflammatory Agents
This compound is a valuable intermediate for the synthesis of more complex molecules with potential anti-inflammatory activity. The ester group can be readily converted into an amide, hydrazide, or other functional groups to generate a library of derivatives. These derivatives can be designed to target key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
General Synthetic Scheme for Derivatization
The following scheme illustrates a general pathway for the derivatization of this compound to yield potential anti-inflammatory agents.
Caption: Synthetic pathway from starting materials to potential anti-inflammatory compounds.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives from this compound
This protocol describes the conversion of the ester intermediate to an amide, a common step in generating bioactive molecules.
Materials:
-
This compound
-
Amine (R-NH2)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Coupling agent (e.g., CDI, HBTU)
-
Base (e.g., Triethylamine, DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the amine (1.1 equivalents) and the base (1.2 equivalents) to the solution.
-
Add the coupling agent (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This assay is used to screen compounds for their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.[2]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 1% CMC solution)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard, and test compound groups.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Hypothetical Derivatives
| Compound ID | R-group (Amide) | NO Inhibition IC50 (µM) [RAW 264.7 cells] | COX-2 Inhibition IC50 (µM) |
| Cpd-1 | -NH-Phenyl | 15.2 | 8.5 |
| Cpd-2 | -NH-(4-chlorophenyl) | 8.7 | 4.1 |
| Cpd-3 | -NH-(4-methoxyphenyl) | 22.5 | 12.3 |
| Celecoxib | (Standard) | 10.5 | 0.05 |
Table 2: In Vivo Anti-inflammatory Activity of Hypothetical Derivatives
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Cpd-1 | 20 | 45.2 |
| Cpd-2 | 20 | 62.8 |
| Cpd-3 | 20 | 38.1 |
| Indomethacin | 10 | 75.4 |
Signaling Pathways and Mechanism of Action
Many anti-inflammatory agents derived from oxadiazole cores exert their effects by modulating key signaling pathways involved in inflammation. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5]
Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.
Conclusion
This compound represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic versatility of this intermediate allows for the creation of diverse chemical libraries for screening. The provided protocols offer a framework for the synthesis and evaluation of such compounds, targeting key inflammatory pathways like NF-κB and enzymes such as COX-2. Further optimization of derivatives based on this scaffold could lead to the discovery of potent and selective anti-inflammatory drugs with improved therapeutic profiles.
References
- 1. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [mdpi.com]
Application Notes & Protocols: Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in the discovery of novel agrochemicals due to its diverse biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as nematicides, fungicides, herbicides, and insecticides.[2][4] Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a functionalized derivative within this class, representing a key building block for the synthesis of more complex and potentially potent agrochemical agents. Its ester functionality at the 3-position and the ethyl group at the 5-position offer versatile points for chemical modification to optimize biological activity, selectivity, and physicochemical properties.
This document provides an overview of the potential applications of this compound in agrochemical synthesis, supported by data from related 1,2,4-oxadiazole derivatives, and includes a representative synthetic protocol.
Potential Agrochemical Applications
While specific bioactivity data for this compound is not extensively published, the broader class of 1,2,4-oxadiazoles exhibits a wide range of agrochemical activities. This suggests that the title compound could serve as a valuable intermediate in the development of new crop protection agents.
Nematicidal Activity
Derivatives of 1,2,4-oxadiazole-5-carboxylic acid have shown potent nematicidal activity.[4] For instance, certain amides and esters have demonstrated superior efficacy against plant-parasitic nematodes like Meloidogyne incognita and Aphelenchoides besseyi compared to commercial standards.[4] The mechanism of action for some of these derivatives involves inhibition of acetylcholinesterase and damage to the nematode cuticle.[4]
Fungicidal Activity
The 1,2,4-oxadiazole ring is present in several compounds with known fungicidal properties. Research has indicated that derivatives can act as succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in fungal respiration. This mode of action is a target for a number of commercial fungicides.
Herbicidal Activity
Certain 1,2,4-oxadiazole compounds have been investigated as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), an essential enzyme in chlorophyll biosynthesis. Inhibition of this enzyme leads to bleaching and eventual death of susceptible weeds.
Insecticidal Activity
The 1,2,4-oxadiazole moiety has been incorporated into molecules targeting insect muscarinic acetylcholine receptors (mAChRs).[2] Such compounds have shown activity against various insect pests.[2]
Quantitative Data from Related 1,2,4-Oxadiazole Derivatives
The following table summarizes the biological activity of various 1,2,4-oxadiazole derivatives, illustrating the potential of this chemical class in agrochemical applications.
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| 1,2,4-Oxadiazole-5-carboxylic acid derivatives | Aphelenchoides besseyi | LC50 | 19.0 µg/mL | [4] |
| 1,2,4-Oxadiazole derivatives | Arabidopsis thaliana LPOR | IC50 | 17.63 µM | |
| 1,2,4-Oxadiazole derivatives | Rhizoctonia solani | EC50 | 12.68 µg/mL | |
| 1,2,4-Oxadiazole derivatives | Colletotrichum capsica | EC50 | 8.81 µg/mL |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a general method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which can be adapted for the synthesis of the title compound. The synthesis typically involves the cyclization of an amidoxime with a carboxylic acid derivative.
Materials:
-
Propionamidoxime
-
Ethyl oxalyl chloride
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve propionamidoxime (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base such as pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships for potential agrochemical applications.
Conclusion
This compound is a promising scaffold for the development of new agrochemicals. Based on the well-documented and diverse biological activities of the 1,2,4-oxadiazole class of compounds, this molecule represents a valuable starting point for research and development efforts aimed at discovering novel and effective crop protection solutions. Further derivatization and biological screening are warranted to fully explore its potential in agricultural applications.
References
Application Notes & Protocols: Derivatization of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides detailed protocols for the chemical derivatization of a key starting material, Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, to generate a focused library of novel compounds for biological screening. The primary derivatization strategies focus on the modification of the ethyl carboxylate group via hydrolysis followed by amide coupling, and reduction to a primary alcohol. A proposed workflow for subsequent biological evaluation against a panel of cancer cell lines is also presented.
Introduction
The 1,2,4-oxadiazole ring is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[4] The diverse biological activities reported for 1,2,4-oxadiazole derivatives make them attractive scaffolds for drug discovery programs.[2][5] This application note details the synthesis of a focused library of compounds derived from this compound. The derivatization strategy is centered on creating structural diversity by introducing various functional groups through robust and well-established chemical transformations.
Derivatization Strategy
The derivatization of the starting material, this compound (1 ), will proceed through two main pathways originating from the key intermediate, 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid (2 ). A third pathway involves the direct reduction of the starting ester.
-
Pathway A: Amide Synthesis via Carboxylic Acid Intermediate. The ethyl ester of the starting material will be hydrolyzed to the corresponding carboxylic acid. This intermediate will then be coupled with a diverse panel of primary and secondary amines to generate a library of amide derivatives.
-
Pathway B: Alcohol Synthesis via Reduction of the Carboxylic Acid. The carboxylic acid intermediate can be reduced to the corresponding primary alcohol, (5-ethyl-1,2,4-oxadiazol-3-yl)methanol.
-
Pathway C: Direct Reduction of the Ester to an Alcohol. The starting ethyl ester can be directly reduced to the primary alcohol.[6][7][8]
The following diagram illustrates the proposed derivatization workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 7. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for High-Throughput Screening Assays Utilizing 1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this ring system have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] As such, libraries of 1,2,4-oxadiazole derivatives are of significant interest for high-throughput screening (HTS) campaigns to identify novel therapeutic agents. While specific HTS data for "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" is not publicly available, this document provides detailed application notes and protocols for a representative HTS assay based on the screening of similar 1,2,4-oxadiazole compounds against a relevant enzyme target. The following protocols are designed to be adaptable for various enzyme inhibition assays.
Application Note 1: High-Throughput Screening for Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV)
Target Background:
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. Consequently, DPP-IV is a validated therapeutic target for the treatment of type 2 diabetes. Several 1,2,3-oxadiazole derivatives have been identified as DPP-IV inhibitors, suggesting that the broader oxadiazole class is a promising scaffold for targeting this enzyme.
Assay Principle:
This HTS assay is a colorimetric, endpoint assay that measures the enzymatic activity of DPP-IV. The enzyme cleaves the substrate Gly-Pro-p-nitroanilide (G-p-NA), releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the DPP-IV activity and can be quantified by measuring the absorbance at 405 nm. Potential inhibitors will decrease the rate of pNA production.
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for DPP-IV inhibitors.
Detailed HTS Protocol for DPP-IV Inhibition Assay
Materials and Reagents:
-
Enzyme: Recombinant Human DPP-IV (e.g., from R&D Systems)
-
Substrate: Gly-Pro-p-nitroanilide (G-p-NA) (e.g., from Sigma-Aldrich)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Stop Solution: 25% Acetic Acid
-
Positive Control: Sitagliptin (or other known DPP-IV inhibitor)
-
Compound Plates: 384-well microplates containing 1,2,4-oxadiazole derivatives dissolved in DMSO.
-
Assay Plates: 384-well, clear, flat-bottom microplates.
-
Automated Liquid Handlers: For dispensing reagents.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the 1,2,4-oxadiazole library compounds in DMSO.
-
Using an automated liquid handler, transfer 1 µL of each compound solution to the wells of a 384-well assay plate. The final concentration of compounds in the assay will typically be in the range of 1-20 µM.
-
For control wells, add 1 µL of DMSO (negative control) or 1 µL of a reference inhibitor solution (positive control).
-
-
Reagent Preparation:
-
Prepare the DPP-IV enzyme solution by diluting the stock enzyme in assay buffer to the desired working concentration (e.g., 0.5 ng/µL).
-
Prepare the substrate solution by dissolving G-p-NA in the assay buffer to a working concentration of 0.2 mM.
-
-
Assay Procedure:
-
Add 20 µL of the DPP-IV enzyme solution to all wells of the assay plate containing the compounds and controls.
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plates at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of the stop solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x [1 - (Absorbance_compound - Absorbance_positive_control) / (Absorbance_negative_control - Absorbance_positive_control)]
-
Assess the quality of the assay by calculating the Z'-factor: Z'-factor = 1 - [3 x (SD_positive_control + SD_negative_control) / |Mean_positive_control - Mean_negative_control|] An assay with a Z'-factor > 0.5 is considered robust for HTS.
-
Identify "hits" as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Data Presentation
Table 1: Hypothetical HTS Results for a Selection of 1,2,4-Oxadiazole Derivatives against DPP-IV
| Compound ID | Structure | Concentration (µM) | % Inhibition | IC50 (µM) |
| OXA-001 | 3-phenyl-5-ethyl-1,2,4-oxadiazole | 10 | 85.2 | 2.1 |
| OXA-002 | 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole | 10 | 92.5 | 1.5 |
| OXA-003 | 3-methyl-5-phenyl-1,2,4-oxadiazole | 10 | 12.3 | > 50 |
| OXA-004 | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | 10 | 78.9 | 4.8 |
| Sitagliptin | Reference Inhibitor | 1 | 98.7 | 0.018 |
Signaling Pathway Diagram
Caption: The incretin pathway and the role of DPP-IV inhibition.
The 1,2,4-oxadiazole scaffold represents a versatile starting point for the discovery of novel enzyme inhibitors. The provided protocol for a DPP-IV inhibition HTS assay serves as a template that can be adapted for other enzyme targets. Successful HTS campaigns with 1,2,4-oxadiazole libraries can lead to the identification of potent and selective hit compounds, which can be further optimized through medicinal chemistry efforts to develop new drug candidates for a variety of diseases.
References
Application Notes and Protocols: Synthesis of Novel 3,5'-Disubstituted-1,2,4-oxadiazoles via Reaction of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate with Amidoximes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole scaffold is a crucial pharmacophore in modern drug discovery, serving as a bioisosteric replacement for amide and ester functionalities. This structural motif is present in a variety of clinically evaluated and marketed drugs, exhibiting a broad spectrum of biological activities. A prominent synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, such as an ester. This reaction typically proceeds through an initial O-acylation of the amidoxime, followed by a cyclodehydration step to form the heterocyclic ring.
These application notes provide a detailed protocol for the synthesis of novel 3,5'-disubstituted-1,2,4-oxadiazole derivatives through the reaction of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate with various amidoximes. This approach offers a straightforward method to generate complex molecules with potential therapeutic applications by coupling two distinct heterocyclic systems.
Reaction Principle
The core of this synthetic strategy is the base-mediated condensation of an amidoxime with the ester functional group of this compound. The reaction is believed to proceed via a two-step mechanism:
-
O-Acylation: The amidoxime, acting as a nucleophile, attacks the carbonyl carbon of the ester. This results in the formation of an O-acylamidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization, facilitated by a base, to form the new 1,2,4-oxadiazole ring with the elimination of ethanol.
This one-pot procedure, often conducted in a superbasic medium like sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO), allows for the efficient synthesis of the desired products at room temperature.[1][2]
Experimental Protocols
General One-Pot Synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazoles
This protocol outlines a general procedure for the reaction of this compound with a generic amidoxime.
Materials:
-
This compound (1.0 eq)
-
Substituted Amidoxime (1.2 eq)
-
Powdered Sodium Hydroxide (NaOH) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of powdered sodium hydroxide (2.0 eq) in DMSO (0.2 M relative to the ester), add the substituted amidoxime (1.2 eq) and this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3,5'-disubstituted-1,2,4-oxadiazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 3,5'-disubstituted-1,2,4-oxadiazoles using the general protocol.
| Entry | Amidoxime (R-group) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 12 | 85 |
| 2 | 4-Chlorophenyl | 16 | 82 |
| 3 | 4-Methoxyphenyl | 12 | 88 |
| 4 | Thiophen-2-yl | 18 | 75 |
| 5 | Pyridin-3-yl | 20 | 70 |
| 6 | Methyl | 8 | 90 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism.
Concluding Remarks
The reaction of this compound with amidoximes provides a versatile and efficient method for the synthesis of novel 3,5'-disubstituted-1,2,4-oxadiazole derivatives. The one-pot nature of the reaction, coupled with the use of readily available starting materials and mild reaction conditions, makes this an attractive approach for generating libraries of complex molecules for drug discovery and development programs. The protocols and data presented herein serve as a valuable resource for researchers in medicinal and synthetic chemistry.
References
Application Notes and Protocols for the Characterization of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. The protocols outlined below detail the experimental procedures for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| CAS Number | 1245645-77-5 |
| Canonical SMILES | CCOC(=O)C1=NOC(CC)=N1 |
| Structure |
Analytical Techniques and Expected Data
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the expected outcomes and provide standardized protocols for each analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester and the ethyl group attached to the oxadiazole ring.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~1.40 | Triplet | 3H |
| -C(O)-O-CH₂- | ~4.40 | Quartet | 2H |
| Oxadiazole-CH₂-CH₃ | ~1.35 | Triplet | 3H |
| Oxadiazole-CH₂- | ~2.90 | Quartet | 2H |
2.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all carbon atoms within the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| -O-CH₂-C H₃ | ~14.2 |
| -C(O)-O-C H₂- | ~62.0 |
| Oxadiazole-CH₂-C H₃ | ~11.5 |
| Oxadiazole-C H₂- | ~25.0 |
| C =O (Ester) | ~158.0 |
| C -3 (Oxadiazole) | ~165.0 |
| C -5 (Oxadiazole) | ~178.0 |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time or a higher sample concentration may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software to obtain the final spectrum. Phase and baseline corrections should be applied, and the chemical shifts should be referenced to TMS.
Diagram of the NMR Workflow
Application Notes and Protocols: Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate as a Versatile Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate as a key building block in the synthesis of diverse, biologically active heterocyclic compounds. This precursor is particularly valuable for developing novel therapeutics and agrochemicals. Commercial suppliers indicate its role in creating potential treatments for neurological disorders and inflammatory conditions, as well as in the formulation of next-generation pesticides[1]. The inherent reactivity of the ethyl ester group allows for straightforward chemical modifications, making it an ideal starting point for generating libraries of compounds for high-throughput screening.
Overview of Synthetic Utility
This compound serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. The 1,2,4-oxadiazole core is a well-established pharmacophore found in numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The ethyl carboxylate at the 3-position is the primary site for chemical elaboration, most commonly through aminolysis to form amides.
General Reaction Scheme: Amide Synthesis
A prevalent and highly efficient method for derivatizing this compound is through its reaction with primary or secondary amines to yield the corresponding carboxamides. This transformation is typically straightforward and provides a modular approach to introduce a wide range of chemical diversity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction.[1][2][3] For the target molecule, this translates to the reaction of propionamidoxime with an activated form of ethyl oxalate, such as diethyl oxalate or ethyl oxalyl chloride . The reaction proceeds through an intermediate O-acylamidoxime, which then cyclizes to form the 1,2,4-oxadiazole ring.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in 1,2,4-oxadiazole synthesis can stem from several factors:
-
Inefficient Cyclodehydration: The final ring-closing step is often the most challenging. The O-acylamidoxime intermediate may fail to cyclize efficiently under the reaction conditions.[1][4]
-
Hydrolysis of Intermediates: The O-acylamidoxime intermediate can be susceptible to hydrolysis, especially if water is present in the reaction mixture, reverting it to the starting amidoxime and carboxylic acid.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of base or solvent can significantly hinder the reaction.[2][4] For instance, some methods require heating, while others proceed at room temperature in the presence of a superbase.[2]
-
Side Product Formation: Competing reactions, such as the dimerization of nitrile oxides (if applicable to the specific route), can consume starting materials and reduce the yield of the desired product.[1][2]
Q3: I'm observing multiple spots on my TLC analysis. What are the common side products?
The formation of multiple products is a frequent issue. Common side products include:
-
Unreacted Starting Materials: Propionamidoxime and the ethyl oxalate derivative.
-
O-Acylamidoxime Intermediate: Incomplete cyclization will leave the intermediate in the final mixture.[1][5]
-
Hydrolysis Products: Propionamidoxime and oxalic acid/ethyl oxalate resulting from the breakdown of the intermediate.
-
Furoxans (1,2,5-oxadiazole-2-oxides): These can form from the dimerization of unstable nitrile oxide intermediates, though this is more common in alternative synthetic routes.[1][2]
Q4: How can I optimize the cyclization (ring-closing) step?
Optimizing the cyclodehydration of the O-acylamidoxime is critical for improving yield. Consider the following strategies:
-
Thermal Cyclization: Heating the reaction mixture is a common method. A Russian patent for a similar synthesis specifies heating at 120°C for 3-4 hours.[6] For other substrates, heating up to 90°C in a buffered solution has been shown to be effective.[7]
-
Base-Mediated Cyclization: Using a suitable base can promote cyclization. Options range from organic bases like pyridine to stronger inorganic bases.[1][2]
-
One-Pot Procedures: Employing a one-pot method, for example using a superbase medium like NaOH or KOH in DMSO, can facilitate both the initial acylation and the subsequent cyclization at room temperature, potentially improving efficiency.[1][2]
-
Dehydrating Agents: While less common in modern one-pot methods, classical approaches sometimes use dehydrating agents to drive the cyclization.
Q5: What are the recommended procedures for purifying the final product?
Purification of this compound typically involves:
-
Workup: After the reaction, the mixture is often cooled, and the crude product may be precipitated or extracted. A common workup involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent like ethyl acetate or dichloromethane.[1][6]
-
Washing: The organic extract is usually washed with water or brine to remove inorganic salts and highly polar impurities.
-
Column Chromatography: The most effective method for obtaining a highly pure product is silica gel column chromatography.[6][8] A solvent system such as a hexane/ethyl acetate mixture is often used as the eluent.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient cyclodehydration of the O-acylamidoxime intermediate.[4] 2. Suboptimal reaction temperature or time. 3. Hydrolysis of the intermediate due to moisture.[4] 4. Inappropriate base or solvent system. | 1. Increase the reaction temperature (e.g., reflux at 120°C) to promote thermal cyclization.[6] 2. Consider a one-pot protocol using a superbase like powdered NaOH in DMSO to drive the reaction at room temperature.[1][2] 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction Stalls at Intermediate | 1. Insufficient energy (heat) for thermal cyclodehydration. 2. The chosen base is not strong enough to catalyze the ring closure. | 1. Increase the temperature and monitor by TLC until the intermediate spot disappears. 2. Switch to a more effective base system. Tetrabutylammonium fluoride (TBAF) in THF is known to be effective for the cyclization step.[2][5] |
| Difficult Purification | 1. The product has similar polarity to the starting materials or byproducts. 2. Oily or waxy crude product that is difficult to handle. | 1. Optimize the solvent gradient in your column chromatography. Test different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) via TLC. 2. Attempt to crystallize the product from a suitable solvent system. |
Synthesis Yield Comparison
The synthesis of 1,2,4-oxadiazoles can vary significantly in yield depending on the chosen methodology. While specific data for this compound is scarce, the following table summarizes yields for structurally related 1,2,4-oxadiazoles to provide a benchmark.
| R1 Group | R2 Group | Reactants | Conditions | Yield (%) | Reference |
| Phenyl | Ethyl carboxylate | Benzamidoxime, Diethyl oxalate | Heat at 120°C, 4 hours | 65% | [6] |
| Various Aryl | Various Aryl | Amidoxime, Carboxylic acid ester | NaOH (powder), DMSO, RT, 4-24h | 11-90% | [2] |
| Various Aryl/Alkyl | Various Aryl/Alkyl | Amidoxime, Carboxylic acid | T3P®, TEA, EtOAc | 87-97% | [9] |
| Various Aryl | Various Aryl | Amidoxime, Carboxylic acid anhydride | Water, Reflux, 12h | 35-93% | [9] |
Note: T3P® (Propylphosphonic anhydride) is a potent but expensive activating agent.[2][9]
Experimental Protocols & Workflows
Diagram: General Synthesis Workflow
Caption: A flowchart of the key stages in the synthesis and purification process.
Protocol 1: Thermal Synthesis from Diethyl Oxalate
This protocol is adapted from a reported method for analogous compounds.[6]
Materials:
-
Propionamidoxime
-
Diethyl oxalate (used in 3-fold molar excess)
-
Dichloromethane (for washing)
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a reaction vessel, add propionamidoxime (1.0 eq).
-
With stirring, add a 3-fold molar excess of diethyl oxalate.
-
Heat the reaction mixture to 120°C and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A suspension may form.
-
Filter the suspension and wash the collected solid/filtrate with dichloromethane.
-
Wash the resulting organic solution with water (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common causes of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent purification techniques for 1,2,4-oxadiazole derivatives, and likely for the target compound, are silica gel column chromatography and recrystallization.[1][2] The choice between these methods depends on the nature of the impurities and the scale of the reaction. Simple filtration and washing may also be sufficient if the crude product is relatively clean.[3]
Q2: What are the typical impurities I might encounter?
A2: Impurities often include unreacted starting materials (e.g., amidoximes, acylating agents), reaction byproducts, and decomposition products.[4][5] The synthesis of 1,2,4-oxadiazoles can sometimes lead to closely related byproducts that are challenging to separate.[4]
Q3: Is this compound stable on silica gel?
Q4: How do I choose a suitable solvent system for purification?
A4: For column chromatography, the ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) for the product typically between 0.3 and 0.4.[6] For recrystallization, the ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[7]
Troubleshooting Guides
Silica Gel Column Chromatography
This section addresses common problems encountered during chromatographic purification.
Problem: My compound will not elute from the column.
-
Possible Cause: The solvent system is not polar enough. Your compound may be very polar and strongly adsorbed to the silica gel.[6]
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If the compound still does not elute even with 100% ethyl acetate, you may need to switch to a more aggressive solvent system, such as dichloromethane/methanol.[6]
Problem: All my compounds are eluting together in the solvent front.
-
Possible Cause: The eluting solvent is too polar, or your compound is very nonpolar.[6]
-
Solution: Start with a less polar solvent system. If your compound is extremely nonpolar and has a high Rf even in pure hexane, a high Rf might be acceptable if the separation from impurities is still good.[6]
Problem: I see streaks and poor separation between spots on my TLC and column fractions.
-
Possible Cause 1: The compound might be degrading on the silica gel.[6] This can happen if the compound is acid-sensitive.
-
Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (TEA) (~1%), to the eluent.[1] This can neutralize the acidic sites on the silica.
-
-
Possible Cause 2: The column may be overloaded with the crude sample.
-
Solution: Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica should be at least 50-100 times the weight of the crude material.
-
-
Possible Cause 3: The initial sample band was too wide because the crude product was dissolved in too much solvent before loading.
Problem: The purified fractions show a new, unexpected spot on the TLC.
-
Possible Cause: The compound has decomposed on the column.[6]
-
Solution: Test the stability of your compound on silica as mentioned in the FAQs. If it is unstable, consider alternative purification methods like recrystallization or using a different stationary phase like alumina or Florisil.[6]
Recrystallization
This section provides solutions for common issues during the recrystallization process.
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of your compound is lower than the boiling point of the solvent, causing it to melt before it dissolves. This can also happen if the solution is supersaturated at a temperature above the compound's melting point.
-
Solution: Add more solvent to the hot solution to ensure it is no longer saturated at the temperature it is oiling out. Alternatively, try a lower-boiling point solvent or a mixed-solvent system.[9]
Problem: No crystals form, even after the solution has cooled to room temperature and in an ice bath.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 2: The nucleation process has not started.
-
Solution 1: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal nucleation to begin.
-
Solution 2: Add a "seed crystal" – a tiny crystal of the pure compound from a previous batch – to the solution to initiate crystallization.
-
Problem: The recovered yield of pure crystals is very low.
-
Possible Cause 1: Too much solvent was used, and the compound remained dissolved in the mother liquor even after cooling.
-
Solution: Before filtering, try to concentrate the solution by boiling off some solvent and cooling again. You can also place the filtrate in a freezer (if the solvent's freezing point allows) to try and recover more product.
-
-
Possible Cause 2: The solution was not cooled sufficiently.
-
Solution: Ensure the solution is cooled in an ice-water bath for an adequate amount of time to maximize crystal precipitation.[9]
-
-
Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[7]
-
Data Presentation
While specific quantitative data for this compound is not available in the literature, the following table summarizes common solvent systems used for the purification of related 1,2,4-oxadiazole derivatives.
| Purification Method | Stationary Phase | Eluent / Solvent System | Polarity | Typical Use Case | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Low to Medium | General purification of moderately polar compounds.[1] | [1] |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | Standard system for separating compounds of varying polarity.[2] | [2] | |
| Silica Gel | Pentane / Diethyl Ether | Low | Purification of less polar oxadiazole derivatives.[10] | [10] | |
| Recrystallization | N/A | Ethanol / Water | High | Purifying polar solids that are soluble in ethanol but not water.[9] | [9] |
| N/A | Dichloromethane | Medium | Used in workup procedures for washing and extraction.[3] | [3] | |
| N/A | Ethyl Acetate | Medium | A common solvent for both chromatography and recrystallization.[9] | [9] |
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives the target compound an Rf value of approximately 0.3-0.4.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent.[8] Carefully add this solution to the top of the silica bed using a pipette. Allow the sample to absorb onto the silica.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[7]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and adding a boiling chip). Continue adding small portions of hot solvent until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[7]
-
Drying: Keep the vacuum on to pull air through the crystals to help them dry. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of the target compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
Caption: Diagram illustrating the principle of purification by recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. ipbcams.ac.cn [ipbcams.ac.cn]
- 3. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mnstate.edu [web.mnstate.edu]
"Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" reaction side products and removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent. For the target molecule, a likely route involves the condensation and cyclization of propionamidoxime with an ethyl oxalyl derivative, such as ethyl chlorooximidoacetate or diethyl oxalate. The reaction typically proceeds by initial acylation of the amidoxime followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring.
Q2: I am seeing multiple spots on my TLC after the reaction. What are the likely side products?
During the synthesis of this compound, several side products can form, leading to a complex reaction mixture. The most common impurities are:
-
Unreacted Starting Materials: Propionamidoxime and the ethyl oxalyl derivative may remain if the reaction has not gone to completion.
-
Intermediate O-Acylamidoxime: The intermediate formed after the acylation of propionamidoxime may not fully cyclize to the desired oxadiazole. This is often observed if the reaction temperature is too low or the reaction time is insufficient.
-
Amidoxime Dehydration Product: Propionamidoxime can dehydrate to form propionitrile under certain conditions.
-
Hydrolysis Products: The ethyl ester groups of both the starting material and the product can be susceptible to hydrolysis, especially if there is moisture present or during aqueous workup, leading to the corresponding carboxylic acids.
-
Dimerization Products: Nitrile oxides, which can be transient intermediates in some 1,2,4-oxadiazole syntheses, are prone to dimerization.
Q3: How can I remove the identified side products from my crude product?
A combination of aqueous workup and chromatography is typically effective for purifying the final product. Below is a summary of common removal strategies for the potential side products.
| Side Product/Impurity | Removal Strategy |
| Unreacted Propionamidoxime | Aqueous wash with dilute acid (e.g., 1M HCl) to protonate and dissolve the basic amidoxime. |
| Unreacted Ethyl Oxalyl Derivative | Aqueous wash with dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. |
| Intermediate O-Acylamidoxime | Can often be separated from the final product by column chromatography on silica gel. |
| Propionitrile | Typically volatile and can be removed under reduced pressure. |
| Carboxylic Acid Hydrolysis Products | Aqueous wash with dilute base (e.g., saturated NaHCO₃ solution) to deprotonate and extract the acidic impurities into the aqueous layer. |
| Dimerization Products | These are generally less polar than the desired product and can be separated by column chromatography. |
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.
-
Side Reactions: The formation of the side products mentioned in Q2 can significantly reduce the yield of the desired product. Optimizing reaction conditions (temperature, solvent, base) can help minimize these.
-
Purity of Starting Materials: Ensure that the starting materials are pure and dry. Moisture can lead to hydrolysis of the ester and other side reactions.
-
Inefficient Cyclization: The cyclization of the O-acylamidoxime intermediate is a critical step. If this step is sluggish, the use of a dehydrating agent or a higher boiling point solvent might be beneficial.
-
Product Loss During Workup: Ensure proper phase separation during extractions to avoid loss of product. Back-extraction of the aqueous layers can help recover any dissolved product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is not proceeding (checked by TLC) | - Low reaction temperature.- Inactive reagents.- Inappropriate solvent. | - Gradually increase the reaction temperature.- Check the purity and activity of starting materials and reagents.- Try a different solvent with a higher boiling point. |
| A solid precipitates from the reaction mixture | - The product or a salt is insoluble in the reaction solvent. | - If the precipitate is the product, it can be isolated by filtration. If it is a salt, it can be removed during aqueous workup. |
| Difficulty in separating product from impurities by column chromatography | - Inappropriate eluent system.- Co-elution of product and impurities. | - Optimize the eluent system using TLC. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step. |
| Product decomposes during purification | - Product is sensitive to silica gel.- High temperatures during solvent evaporation. | - Use neutral or deactivated silica gel for chromatography.- Remove solvent under reduced pressure at a lower temperature. |
Experimental Protocols
General Procedure for Aqueous Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
General Procedure for Purification by Column Chromatography:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the dried crude product onto the top of the column.
-
Elute the column with the chosen eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: The main reaction pathway and potential side reactions in the synthesis of the target molecule.
Optimizing reaction conditions for "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" synthesis
Technical Support Center: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the ethyl glyoxylate oxime and propionyl chloride (or propanoic anhydride). Impurities can lead to side reactions.
-
Reaction Conditions: The reaction is sensitive to temperature and moisture. Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the acylating agent and the product. The temperature should be carefully controlled, as excessive heat can lead to decomposition.
-
Base Strength: The choice and amount of base (e.g., pyridine, triethylamine) are critical. An insufficient amount of base will result in incomplete reaction, while an excessively strong base can promote side reactions. Anhydrous pyridine is a common choice for this type of acylation.
-
Reaction Time: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: I am observing the formation of multiple side products. How can I minimize them?
A2: The formation of side products is a common issue. Here are some strategies to minimize them:
-
Control of Stoichiometry: Use a precise stoichiometry of reactants. An excess of the acylating agent can lead to the formation of di-acylated byproducts. A slight excess of the acylating agent (e.g., 1.1 equivalents) is often optimal.
-
Temperature Control: Run the reaction at a lower temperature to reduce the rate of side reactions. While this may increase the reaction time, it often leads to a cleaner reaction profile.
-
Purification of Intermediates: If the synthesis involves the formation of an O-acyl amidoxime intermediate, its purification before the cyclization step can significantly reduce the formation of side products.
Q3: The cyclization step to form the oxadiazole ring is not proceeding efficiently. What can I do?
A3: The cyclization of the O-acyl amidoxime intermediate is typically achieved by heating. If this step is problematic, consider the following:
-
Solvent Choice: The choice of solvent can influence the cyclization. High-boiling point, aprotic solvents such as toluene, xylene, or dimethylformamide (DMF) are often used to facilitate the thermal cyclization.
-
Dehydrating Agent: The use of a dehydrating agent can promote the cyclization by removing water.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly accelerate the cyclization step and improve yields.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is crucial for obtaining a high-purity product. The following methods are recommended:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying 1,2,4-oxadiazole derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: If the product is a high-boiling liquid, distillation under reduced pressure (Kugelrohr distillation) can be used for purification.
Data Presentation
Table 1: Representative Reaction Conditions for the Acylation of Amidoximes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acylating Agent | Propionyl Chloride | Propanoic Anhydride | Propanoic Acid |
| Base | Pyridine | Triethylamine | - |
| Coupling Agent | - | - | HATU |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | 0 °C to rt | rt | rt |
| Reaction Time | 2-4 hours | 3-6 hours | 12-24 hours |
| Typical Yield | 75-90% | 70-85% | 60-80% |
Table 2: Representative Conditions for the Cyclization to 1,2,4-Oxadiazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Method | Thermal | Microwave-assisted | Acid-catalyzed |
| Solvent | Toluene | 1,4-Dioxane | Acetic Acid |
| Temperature | 110 °C (Reflux) | 150 °C | 100 °C |
| Reaction Time | 4-8 hours | 15-30 minutes | 2-4 hours |
| Typical Yield | 80-95% | 85-98% | 70-90% |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Acylation of Ethyl Glyoxylate Oxime
-
To a stirred solution of ethyl glyoxylate oxime (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude O-acyl amidoxime intermediate in toluene (10 mL/mmol).
-
Heat the solution to reflux (approximately 110 °C) for 4-8 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
"Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" stability issues and degradation products
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption.
Q2: What substances are known to be incompatible with this compound?
Based on available safety data, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent degradation.
Q3: How stable is the 1,2,4-oxadiazole ring itself?
The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic scaffold in medicinal chemistry.[2] It is often employed as a bioisostere for amide and ester groups, in part due to its resistance to enzymatic and chemical hydrolysis compared to esters and amides.[3][4]
Q4: What are the expected hazardous decomposition products under fire conditions?
In the event of a fire, thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[1][5]
Troubleshooting Guide
Q1: I am observing a loss of my parent compound in solution over time. What could be the cause?
A gradual loss of the parent compound, especially in protic solvents or aqueous solutions, may suggest hydrolysis of the ethyl ester group. The stability of the ester is pH-dependent. If your solution is acidic or basic, this could accelerate degradation. Consider preparing solutions fresh and buffering them to a neutral pH if compatible with your experimental setup.
Q2: I see an unexpected new peak in my HPLC analysis after storing my sample in solution. What could this be?
An additional peak appearing over time likely corresponds to a degradation product. The most probable degradation pathway under aqueous conditions is the hydrolysis of the ethyl ester to form 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid. To confirm, you can attempt to synthesize the suspected carboxylic acid derivative as a reference standard or use LC-MS to identify the mass of the new peak.
Q3: My compound seems to be degrading even when stored as a solid. What might be the issue?
Degradation in the solid state is less common but can occur if the compound was not properly dried and contains residual solvent or moisture. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also enhance long-term stability.
Predicted Degradation Pathway
The primary anticipated degradation pathway for this compound in the presence of acid or base is the hydrolysis of the ethyl ester moiety. The 1,2,4-oxadiazole ring is expected to remain intact under these conditions.
Caption: Predicted degradation of this compound.
Summary of Known Incompatibilities
| Incompatible Substance | Potential Outcome |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire or explosion. |
| Strong Acids | May catalyze the hydrolysis of the ester group.[1] |
| Strong Bases | May catalyze the hydrolysis of the ester group.[1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition and time point.
-
Characterize the degradation products based on their chromatographic and mass spectrometric data.
-
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
Technical Support Center: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming low-yield issues and other common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, their probable causes, and recommended solutions in a question-and-answer format.
Question 1: I am experiencing very low or no yield of the final product. What are the likely causes?
Answer: Low or no yield is the most common issue and can stem from several factors, primarily related to the two key stages of the synthesis: O-acylation of the amidoxime and the subsequent cyclodehydration to form the oxadiazole ring.
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Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is often the most challenging and rate-limiting step.[1] This step may require significant energy input or specific catalytic conditions to proceed efficiently.
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Incomplete Acylation: The initial reaction between the amidoxime and the acylating agent may not have gone to completion, leaving unreacted starting materials.
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Intermediate Instability: The O-acyl amidoxime intermediate can be prone to hydrolysis or cleavage, especially in the presence of moisture or under prolonged heating, reverting back to the starting materials.[1][2]
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Aprotic solvents generally give better results, and the thermal conditions must be sufficient to overcome the energy barrier for cyclization.[1]
Question 2: My TLC and LC-MS analysis shows unreacted starting materials (amidoxime). How can I drive the reaction to completion?
Answer: The presence of significant amounts of starting amidoxime indicates a problem with the initial acylation step.
-
Activate the Carboxylic Acid: If you are using a carboxylic acid as the acylating agent, it must be activated. Use a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[1]
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Use a More Reactive Acylating Agent: Consider using an acyl chloride or anhydride instead of a carboxylic acid for a more facile acylation.[3][4]
-
Check Reagent Stoichiometry: Ensure that the acylating agent is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the amidoxime.
Question 3: I have isolated an intermediate, but it fails to convert to the final 1,2,4-oxadiazole. What should I do?
Answer: This points to a failure in the cyclodehydration step. The energy barrier for the ring-closing reaction has not been overcome.
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Increase Reaction Temperature: Thermally promoted cyclization often requires high temperatures. Refluxing in a high-boiling point solvent such as toluene or xylene can be effective.[1]
-
Use a Strong Base: Base-mediated cyclization can be very effective. Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice. Superbase systems like powdered NaOH or KOH in DMSO can also promote cyclization, sometimes even at room temperature.[1][5]
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Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[6][7]
Question 4: My mass spectrometry data suggests the formation of isomers or other unexpected byproducts. What could they be?
Answer: Besides the desired product, several side reactions can occur.
-
Hydrolysis of Intermediate: The most common byproduct results from the cleavage of the O-acyl amidoxime intermediate, which reverts it to the starting amidoxime.[2] This is favored by the presence of water. Ensure anhydrous (dry) conditions for the reaction.
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Boulton-Katritzky Rearrangement: This thermal rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic isomers.[1][8] This can be minimized by using neutral, anhydrous workup and purification conditions.
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Formation of 1,2,4-Oxadiazin-5-ones: If using reagents like maleic or fumaric esters, a different heterocyclic system, 1,2,4-oxadiazin-5-one, can be formed instead of the target 1,2,4-oxadiazole.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most classical and widely used method involves the reaction of an amidoxime with an acylating agent (such as an acyl chloride, anhydride, or carboxylic acid) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[3][10]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common method. You should spot the starting materials (amidoxime and acylating agent) and the reaction mixture on a TLC plate. The disappearance of starting materials and the appearance of a new spot for the product indicate reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the reaction by observing the masses of the components in the mixture.
Q3: What are the best practices for purification of the final product?
A3: Purification is typically achieved using silica gel column chromatography.[3][11] The choice of eluent (solvent system) will depend on the polarity of your specific product and can be determined by running TLCs with different solvent mixtures (e.g., hexane/ethyl acetate). Recrystallization can be used as a final purification step if a solid product is obtained.
Q4: Can I use a one-pot procedure for this synthesis?
A4: Yes, one-pot syntheses are often employed and can be very efficient.[6] This typically involves reacting the amidoxime and the acylating agent (e.g., a carboxylic acid with a coupling agent, or an ester) in a suitable solvent and then inducing cyclization by heating or adding a base without isolating the intermediate. A superbase medium like NaOH/DMSO is particularly effective for one-pot procedures at room temperature.[5]
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety procedures should be followed. Many reagents used in this synthesis, such as acyl chlorides, can be corrosive and moisture-sensitive. Bases like NaOH and KOH are caustic. Reactions should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols & Data
Protocol: Synthesis via Condensation of Amidoxime with Diethyl Oxalate
This protocol is adapted from a method for synthesizing ethyl 1,2,4-oxadiazole-5-carboxylates, which can be modified for the target molecule by starting with the appropriate amidoxime.[12]
Materials:
-
Propanamidoxime (1.0 eq)
-
Diethyl oxalate (3.0 eq)
-
Dichloromethane (for washing)
-
Water (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add propanamidoxime (1.0 equivalent).
-
Add a 3-fold excess of diethyl oxalate (3.0 equivalents) to the flask while stirring.
-
Heat the reaction mixture to 120°C and maintain this temperature for 3-4 hours.
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Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature. A suspension may form.
-
Filter the resulting suspension and wash the collected solid with dichloromethane.
-
Transfer the filtrate to a separatory funnel, wash with water (25 mL), and dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Data Presentation: Comparison of Cyclization Conditions
The following table summarizes yields reported for 1,2,4-oxadiazole synthesis under various conditions, which can inform optimization efforts.
| Method | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
| Thermal Cyclization | Acyl Chloride | Pyridine | Pyridine | Reflux | Moderate | [3] |
| Base-Mediated | Carboxylic Acid Ester | NaOH (powdered) | DMSO | Room Temp | Good-Excellent | [3][6] |
| Thermal One-Pot | Diethyl Oxalate | None | Neat | 120°C | 65% | [12] |
| Microwave-Assisted | Carboxylic Acid Ester | K₂CO₃ | N/A | Microwave | Good-Excellent | [6][7] |
| Coupling Agent | Carboxylic Acid | HATU/DIPEA | DMF/THF | Room Temp -> Heat | High | [1] |
Visualizations
Experimental Workflow
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing and resolving low-yield issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ipbcams.ac.cn [ipbcams.ac.cn]
- 12. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
Technical Support Center: Scale-up Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process.[1] First, an amidoxime is generated, in this case, N'-hydroxypropanimidamide, from propionitrile and hydroxylamine.[2][3] This intermediate is then acylated with an activated form of an ethyl carboxylate derivative, such as ethyl oxalyl chloride, followed by cyclization to form the desired 1,2,4-oxadiazole ring. One-pot variations of this synthesis exist, which can be advantageous for large-scale production by reducing unit operations.[4][5]
Q2: What are the critical process parameters to monitor during the scale-up of the amidoxime formation step?
A2: During the synthesis of N'-hydroxypropanimidamide, several parameters are crucial for safety and yield on a larger scale. Temperature control is vital as the reaction can be exothermic. Efficient agitation is necessary to ensure proper mixing of the reagents. The rate of addition of the base (e.g., triethylamine or sodium carbonate) should be carefully controlled to manage the exotherm and prevent side reactions.[2][6] Monitoring the reaction progress by techniques like HPLC or TLC is recommended to determine the optimal reaction time.
Q3: What challenges can be expected during the acylation and cyclization step at a larger scale?
A3: The acylation of N'-hydroxypropanimidamide with ethyl oxalyl chloride is a highly reactive and potentially exothermic step. Key challenges during scale-up include:
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Temperature Control: Rapid heat generation can lead to side reactions and degradation of the product. A robust cooling system for the reactor is essential.
-
Reagent Addition: Slow, controlled addition of the acyl chloride is critical to maintain the desired reaction temperature and prevent the formation of byproducts.
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Byproduct Formation: Impurities from the acyl chloride or side reactions can complicate purification. For instance, oxalyl chloride can decompose to produce volatile and toxic byproducts.[7][8]
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Work-up and Purification: Handling large volumes of solvents and performing extractions and chromatography on a large scale can be challenging. Crystallization is often the preferred method for purification at an industrial scale.
Q4: Are there any specific safety precautions for handling the reagents involved?
A4: Yes, several reagents used in this synthesis require special handling:
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Hydroxylamine: Can be unstable and should be handled with care, especially in concentrated forms.
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Ethyl Oxalyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Decomposition of oxalyl chloride can release toxic gases like carbon monoxide and phosgene.[8]
-
Triethylamine: Is a flammable and corrosive liquid with a strong odor.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N'-hydroxypropanimidamide | Incomplete reaction; degradation of hydroxylamine; insufficient base. | Ensure fresh hydroxylamine is used. Check the stoichiometry and consider a slight excess of the base. Monitor the reaction by TLC/HPLC to confirm completion. |
| Formation of multiple byproducts during acylation | Reaction temperature too high; rapid addition of acyl chloride; moisture in the reaction. | Maintain a low reaction temperature (e.g., 0-5 °C). Add the acyl chloride dropwise with vigorous stirring. Ensure all reagents and solvents are anhydrous. |
| Incomplete cyclization to the oxadiazole | Insufficient heating during cyclization; degradation of the O-acyl intermediate. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. The O-acyl intermediate can be sensitive, so prolonged heating at very high temperatures should be avoided.[1] |
| Difficulty in purifying the final product | Presence of closely related impurities or unreacted starting materials. | Optimize the reaction conditions to minimize byproduct formation. For purification, consider recrystallization from a suitable solvent system. If chromatography is necessary, perform a thorough screening of solvent systems on an analytical scale first. |
| Product degradation during work-up | Hydrolysis of the ester group or opening of the oxadiazole ring under harsh pH conditions. | Use mild acidic and basic conditions during aqueous work-up. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Experimental Protocols
Synthesis of N'-hydroxypropanimidamide
This protocol is based on general procedures for amidoxime synthesis.[2][3]
Materials:
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Propionitrile
-
Hydroxylamine hydrochloride
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Triethylamine or Sodium Carbonate
-
Ethanol
-
Water
Procedure:
-
In a suitable reactor, dissolve hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.
-
Add propionitrile (1.0 eq) to the solution.
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Slowly add triethylamine (1.2 eq) or sodium carbonate (1.1 eq) to the mixture while maintaining the temperature below 30 °C.
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Heat the reaction mixture to reflux (around 80 °C) and stir for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Synthesis of this compound
This protocol is adapted from general procedures for 1,2,4-oxadiazole synthesis.[1][4]
Materials:
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N'-hydroxypropanimidamide
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Ethyl oxalyl chloride
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Pyridine or Triethylamine
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Toluene
Procedure:
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In a reactor under an inert atmosphere (e.g., nitrogen), dissolve N'-hydroxypropanimidamide (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0-5 °C in an ice/water bath.
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Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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The solvent is then switched to a higher boiling point solvent like toluene.
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Heat the mixture to reflux (around 110-120 °C) for 4-6 hours to effect cyclization.
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Monitor the cyclization by TLC or HPLC.
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After completion, cool the reaction mixture and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis
| Parameter | Method A | Method B |
| Base | Triethylamine | Sodium Carbonate |
| Solvent | Ethanol/Water | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Key Parameters for Oxadiazole Formation
| Parameter | Condition |
| Acylating Agent | Ethyl oxalyl chloride |
| Base | Pyridine |
| Acylation Temperature | 0-5 °C |
| Cyclization Solvent | Toluene |
| Cyclization Temperature | 110-120 °C |
| Typical Yield | 60-75% |
| Purity (post-purification) | >98% (by HPLC) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final cyclization step.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
Troubleshooting "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the cyclization reactions for the synthesis of this compound.
Q1: I am experiencing a low yield in my synthesis of this compound. What are the likely causes and how can I improve it?
Low yields in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can arise from several factors, primarily related to inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[1]
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Poor Acylation of Propionamidoxime: The initial reaction between propionamidoxime (to form the C5-ethyl group) and ethyl oxalyl chloride or a related acylating agent is critical.
-
Troubleshooting:
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Reagent Purity: Ensure the purity of your propionamidoxime and the acylating agent. Impurities can significantly interfere with the reaction.
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Reaction Conditions: The acylation is often carried out at low temperatures (e.g., 0 °C) in the presence of a base like pyridine to neutralize the generated HCl.[2] Ensure the base is dry and added appropriately.
-
-
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Incomplete Cyclodehydration: The conversion of the intermediate O-acyl propionamidoxime to the final 1,2,4-oxadiazole ring is often the rate-limiting step.
-
Troubleshooting:
-
Thermal Conditions: Heating is typically required for the cyclodehydration step. Optimization of the reaction temperature is crucial to balance the reaction rate against potential side reactions or degradation. Refluxing in a high-boiling solvent like toluene or xylene is a common practice.
-
Microwave Irradiation: The use of microwave irradiation can sometimes shorten reaction times and improve yields, especially for less reactive substrates.[3]
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Base-Mediated Cyclization: For room temperature synthesis, strong bases in aprotic polar solvents, such as NaOH in DMSO, have been shown to be effective for the cyclization of O-acylamidoximes.[2]
-
-
Q2: My reaction is not going to completion, and I observe unreacted starting materials. What should I do?
Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: If the reaction is sluggish at a certain temperature, a moderate increase in temperature might be necessary to overcome the activation energy barrier for cyclization. However, be cautious of potential byproduct formation at higher temperatures.
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Steric Hindrance: While the ethyl group at the C5 position is not excessively bulky, some minor steric hindrance might slow down the reaction compared to smaller substituents. Extending the reaction time or slightly increasing the temperature may be necessary.
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Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
Byproduct formation is a common issue in 1,2,4-oxadiazole synthesis.
-
Potential Byproducts and Solutions:
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Hydrolysis of the Ethyl Ester: The ethyl carboxylate group at the C3 position is susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the corresponding carboxylic acid.
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Mitigation: If using basic conditions for cyclization (e.g., NaOH/DMSO), it is crucial to perform the reaction at room temperature and for the optimal duration to minimize ester hydrolysis.[2] In acidic conditions, use anhydrous reagents and solvents to avoid water-induced hydrolysis.
-
-
Formation of Isomeric Oxadiazoles: Depending on the synthetic route, there is a possibility of forming other oxadiazole isomers. The reaction of an amidoxime with an acylating agent generally leads to the 1,2,4-oxadiazole.
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Dimerization of Nitrile Oxides: If your synthetic route involves the in-situ generation of nitrile oxides, dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) can be a competing reaction. This is generally less of a concern in the amidoxime-based routes.
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Q4: I am facing difficulties in purifying the final product, this compound. What are the recommended purification techniques?
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying 1,2,4-oxadiazole derivatives. A gradient elution system, for example, with hexane and ethyl acetate, is often effective.[4]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
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Work-up Procedure: A thorough aqueous work-up is essential to remove water-soluble impurities and residual acids or bases before chromatographic purification.
-
Comparative Data on Synthesis Methods
The following table summarizes key parameters for different synthetic routes to 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Two-Step: Amidoxime & Acyl Chloride | Propionamidoxime, Ethyl oxalyl chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope. | Requires pre-synthesis of amidoxime, multi-step process.[1] |
| One-Pot: Amidoxime & Carboxylic Acid Ester | Propionamidoxime, Diethyl oxalate, Strong Base (e.g., NaOH) | 4-24 h | Room Temperature | 11-90% | One-pot procedure, mild conditions. | Can have long reaction times, potential for ester hydrolysis.[5] |
| Microwave-Assisted Synthesis | Amidoxime, Acylating Agent | 10-30 min | Elevated | Good to Excellent | Extremely short reaction times, improved yields.[3] | Requires specialized microwave reactor. |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride
This protocol is adapted from general procedures for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Step 1: O-Acylation of Propionamidoxime
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Dissolve propionamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C.
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Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate. This intermediate can be used in the next step with or without further purification.
Step 2: Cyclodehydration to this compound
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Dissolve the crude O-acylamidoxime from the previous step in a high-boiling point solvent such as toluene or xylene.
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Heat the solution to reflux (typically 110-140 °C) for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Protocol 2: One-Pot Synthesis from Amidoxime and Diethyl Oxalate
This protocol is based on room temperature synthesis methods using a strong base.[5]
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To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add propionamidoxime (1.0 eq) and diethyl oxalate (1.2 eq).
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Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into cold water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield the desired this compound.
Visualized Workflows and Logic
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in a sample of this compound?
A1: Based on common synthetic routes for 1,2,4-oxadiazoles, the most probable impurities in your sample can be categorized as process-related impurities and degradation products.
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Process-Related Impurities: These are substances that originate from the manufacturing process. For the synthesis of this compound, which likely involves the reaction of an amidoxime with a derivative of oxalic acid, you may encounter:
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Unreacted starting materials: such as the amidoxime precursor and diethyl oxalate.
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By-products from side reactions: Cleavage of the O-acylamidoxime intermediate can lead to the formation of the corresponding amidoxime and nitrile.[1] Rearrangement reactions, like the Boulton-Katritzky Rearrangement, could also lead to isomeric impurities.[1]
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Residual solvents and reagents: Depending on the specific synthetic and purification steps, you might find traces of solvents like ethanol, dichloromethane, or reagents like potassium carbonate.
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Degradation Products: These impurities form due to the decomposition of the this compound molecule under certain conditions (e.g., exposure to heat, light, or pH extremes). The 1,2,4-oxadiazole ring can be susceptible to ring-opening reactions.
Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify this unknown impurity?
A2: Identifying an unknown impurity requires a systematic approach. Here is a general workflow to follow:
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Characterize the Peak: Determine the retention time and the UV-Vis spectrum of the unknown peak using a photodiode array (PDA) detector. This information can provide preliminary clues about the nature of the impurity.
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LC-MS Analysis: Couple your HPLC system to a mass spectrometer (MS). This will provide the molecular weight of the impurity, which is a critical piece of information for proposing a molecular formula.
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Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples by HPLC. If the unknown peak appears or increases in any of these conditions, it is likely a degradation product.
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Isolate the Impurity: If the impurity is present at a sufficient level, you can use preparative HPLC to isolate it.
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Spectroscopic Analysis: Once isolated, use spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate the structure of the impurity.
Q3: My synthesis of this compound is resulting in a low yield. What are the potential causes?
A3: Low yields in 1,2,4-oxadiazole synthesis can often be attributed to several factors:
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Cleavage of Intermediates: A significant contributor to low yields is the cleavage of the O-acylamidoxime intermediate, which reverts back to the starting amidoxime and a nitrile by-product.[1]
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Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.
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Inefficient Cyclodehydration: The final ring-closing step is critical. The choice of the cyclodehydrating agent and the reaction conditions must be optimized to ensure efficient conversion to the desired oxadiazole.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration before each run. |
| Ghost peaks | - Contaminated mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure in your autosampler method. |
| Low signal intensity | - Low sample concentration- Incorrect detection wavelength- Detector malfunction | - Concentrate the sample or increase the injection volume.- Determine the optimal detection wavelength by running a UV-Vis scan of the analyte.- Check the detector lamp and perform diagnostic tests. |
Sample Preparation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete dissolution of the sample | - Inappropriate solvent- Insufficient sonication or vortexing | - Test the solubility of this compound in various common HPLC solvents (e.g., acetonitrile, methanol, water).- Increase the duration of sonication or vortexing. |
| Sample degradation during preparation | - Use of a reactive solvent- Exposure to light or high temperatures | - Ensure the chosen solvent is inert.- Protect the sample from light by using amber vials and prepare samples at room temperature or below if necessary. |
| Precipitation of the sample after preparation | - Supersaturated solution- Change in temperature | - Prepare a less concentrated sample.- Maintain the sample at a constant temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its impurities. Method validation and optimization will be required for your specific application.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of the parent compound. |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification of volatile organic impurities, such as residual solvents.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 40 °C (hold for 5 min)Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural identification of isolated impurities.
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Spectra to Acquire | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
Visualizations
References
Technical Support Center: Purifying Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate."
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or decomposition. Based on a likely synthesis route from propanamidoxime and an activated form of ethyl oxalate (like ethyl chlorooxoacetate or diethyl oxalate), potential impurities include:
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Propanamidoxime: The starting amidoxime may not have fully reacted.
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Ethyl Chlorooxoacetate or Diethyl Oxalate: Excess acylating agent may remain.
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O-Acyl Propanamidoxime: This is an uncyclized intermediate that may be present if the cyclization step is incomplete.
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Hydrolysis Products: The ester group of the product or starting materials can hydrolyze to the corresponding carboxylic acid, especially if exposed to moisture or acidic/basic conditions during workup.
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Solvents: Residual solvents from the reaction or purification steps.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. A Russian patent suggests that for similar ethyl 1,2,4-oxadiazole-5-carboxylates, a simple purification can be achieved by cooling the reaction mixture, filtering the resulting suspension, and washing with a solvent like dichloromethane[1].
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the product from its impurities. The spots can be visualized under a UV lamp. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen solvent is not ideal. 4. Insoluble impurities are present. | 1. Add a small amount of additional hot solvent to redissolve the oil, then allow to cool slowly. 2. Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. 3. Try a different solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane). 4. Perform a hot filtration step to remove insoluble materials before cooling. |
| Low recovery of purified product. | 1. Too much solvent was used for dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. |
| Product purity does not improve significantly. | 1. The impurity has similar solubility characteristics to the product in the chosen solvent. 2. The crystals were not washed properly after filtration. | 1. Select a different recrystallization solvent or consider using column chromatography. 2. Wash the collected crystals with a small amount of ice-cold fresh solvent to remove residual mother liquor containing impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from an impurity (co-elution). | 1. The solvent system (mobile phase) is not optimal. 2. The column is overloaded with the crude sample. | 1. Adjust the polarity of the eluent. For non-polar impurities, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). For polar impurities, a gradual increase in polarity might be necessary. 2. Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| The product is eluting too quickly (low Rf). | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| The product is not eluting from the column (stuck at the origin). | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
Data on Purification Methods
The following table presents hypothetical data to illustrate the effectiveness of different purification methods for "this compound."
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85% | 97% | 75% | Effective for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 85% | 98% | 70% | Good for removing a broader range of impurities. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85% | >99% | 60% | Most effective for achieving high purity, especially when impurities have similar polarity to the product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude "this compound" in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary.
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Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
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Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
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Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the desired compound.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound."
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical decision-making process for troubleshooting the purification of the target compound.
References
Validation & Comparative
A Comparative Guide to Oxadiazole Carboxylates for Researchers and Drug Development Professionals
An In-depth Analysis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate and its Analogs in Medicinal Chemistry
General Synthesis of 1,2,4-Oxadiazole-3-carboxylates
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of amidoximes with carboxylic acid derivatives. This approach allows for the introduction of a wide variety of substituents at both the C3 and C5 positions of the oxadiazole ring, enabling the exploration of diverse chemical space for drug discovery.
Below is a generalized workflow for the synthesis of ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylates.
Caption: General synthetic workflow for ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylates.
Comparative Biological Activities of Oxadiazole Carboxylates
Oxadiazole derivatives have been extensively studied for a variety of therapeutic applications, including as antibacterial, antiviral, and anticancer agents. The nature of the substituent at the C5 position of the 1,2,4-oxadiazole ring plays a crucial role in determining the biological activity and potency of the compound.
Antiviral Activity:
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as potent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[3] A systematic structure-activity relationship study revealed that the introduction of an oxadiazole moiety can enhance enzymatic inhibition.[3] For instance, compounds with aryl carboxylic acid moieties have shown significant inhibitory activity against SARS-CoV-2 PLpro.[3]
Table 1: Antiviral Activity of Selected 1,2,4-Oxadiazole Derivatives against SARS-CoV-2 PLpro
| Compound ID | 5-Substituent on 1,2,4-Oxadiazole | IC50 (µM)[3] |
| 13f | Naphthalene derivative | 1.8 |
| 26r | Modified naphthalene derivative | 1.0 |
Experimental Protocol: SARS-CoV-2 PLpro Inhibition Assay [3]
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Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 PLpro and a fluorogenic substrate are prepared in an appropriate assay buffer.
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Compound Incubation: The test compounds (e.g., 13f, 26r) are pre-incubated with the PLpro enzyme for a specified time at room temperature to allow for binding.
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Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
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Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a fluorescence plate reader.
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Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percent inhibition against the compound concentration.
Caption: Signaling pathway of SARS-CoV-2 PLpro and its inhibition by 1,2,4-oxadiazole derivatives.
Antibacterial Activity:
The 1,2,4-oxadiazole scaffold is also a key feature in a class of antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Structure-activity relationship studies have shown that variations in the substituents on the oxadiazole ring system can significantly impact antibacterial potency.[4]
Table 2: Antibacterial Activity of Selected Oxadiazole Derivatives
| Compound Class | General Structure | Target Organism(s) | Key SAR Findings[4] |
| 1,2,4-Oxadiazoles | Multi-ring structure with a 1,2,4-oxadiazole core | Staphylococcus aureus (including MRSA) | A hydrogen-bond donor in the 'A ring' is crucial for activity. Variations in the 'C ring' can maintain antibacterial activity. |
| 1,3,4-Oxadiazoles | 5-ethyl-2-substituted-1,3,4-oxadiazole | Gram-positive and Gram-negative bacteria | The derivative 5-ethyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole showed the broadest spectrum of activity.[5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
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Bacterial Culture: The target bacterial strains are grown in a suitable broth medium to a specific optical density.
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Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the bacterial suspension.
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Incubation: The plates are incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on oxadiazole carboxylates and related derivatives provide valuable insights into their structure-activity relationships.
Caption: Logical relationship of substituent effects on the properties of 1,2,4-oxadiazole-3-carboxylates.
For "this compound," the ethyl group at the C5 position is a small, lipophilic substituent. Based on general SAR principles for oxadiazoles, this could influence its binding to target proteins and its pharmacokinetic properties. Compared to an analog with a larger, more complex substituent at C5, the 5-ethyl derivative might exhibit different solubility and metabolic stability profiles. For instance, in some series of 1,3,4-oxadiazole derivatives, the nature of the substituent at the 5-position was found to significantly modulate anti-inflammatory activity.[5]
Conclusion
While direct experimental data for "this compound" remains elusive, a comparative analysis of related oxadiazole carboxylates provides a strong foundation for understanding its potential properties and applications. The 1,2,4-oxadiazole scaffold is a versatile platform for the design of novel therapeutic agents. The biological activity of these compounds is highly dependent on the nature of the substituents at the C3 and C5 positions. Further research involving the synthesis and biological evaluation of a series of 5-alkyl-1,2,4-oxadiazole-3-carboxylates, including the ethyl derivative, would be invaluable in elucidating precise structure-activity relationships and unlocking the full therapeutic potential of this chemical class.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
Biological activity of "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" derivatives
A Comparative Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities. While specific data on "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" remains limited in publicly available research, a comprehensive analysis of its structural class reveals significant potential in several therapeutic areas. This guide provides an objective comparison of the performance of various 1,2,4-oxadiazole derivatives, supported by experimental data from recent studies.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole have demonstrated notable efficacy against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
A series of 1,2,4-oxadiazole-linked 5-fluorouracil derivatives were synthesized and evaluated for their anticancer activity.[1] Several of these compounds exhibited potent cytotoxicity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines, with some showing greater activity than the standard drug, 5-fluorouracil.[1] For instance, a derivative with an unsubstituted phenyl ring attached to the oxadiazole moiety showed significant activity across all four cell lines, with IC₅₀ values ranging from 0.18 to 1.13 µM.[1]
Another study focused on 1,2,4-oxadiazole derivatives fused with other heterocyclic systems, which also showed promising anticancer potential.[2][3] For example, a compound, 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole, was found to be nearly as potent as 5-fluorouracil against a colon cancer cell line (CaCo-2) with an IC₅₀ value of 4.96 µM.[2] Furthermore, some derivatives have been identified as potent caspase-3 activators, suggesting a mechanism of inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives (IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | DU-145 (Prostate) | Caco-2 (Colon) | DLD1 (Colorectal) |
| 7a (5-FU derivative)[1] | 0.76 ± 0.044 | 0.93 ± 0.013 | 0.18 ± 0.019 | 1.13 ± 0.55 | - | - |
| 7b (5-FU derivative)[1] | 1.12 ± 0.011 | 1.25 ± 0.021 | 0.21 ± 0.023 | 1.98 ± 0.32 | - | - |
| 7c (5-FU derivative)[1] | 0.89 ± 0.023 | 1.02 ± 0.019 | 0.19 ± 0.011 | 1.54 ± 0.21 | - | - |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole[2] | - | - | - | - | 4.96 | - |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol[2] | - | - | - | - | - | 0.35 |
| 5-Fluorouracil (Standard) [1][2] | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.54 ± 0.99 | 2.87 ± 0.49 | 3.2 | 0.23 |
Enzyme Inhibition
1,2,4-oxadiazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders and diabetes.
A study on novel 1,2,4-oxadiazole derivatives demonstrated selective inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. One of the most potent compounds, 6n, exhibited an IC₅₀ value of 5.07 µM for BuChE with a high selectivity index over acetylcholinesterase (AChE).
In the context of diabetes, certain oxadiazole derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[4] For instance, compound 5g was a notable inhibitor of α-amylase with an IC₅₀ value of 13.09 ± 0.06 µg/ml, comparable to the standard drug acarbose.[4] Another derivative, 5a, strongly inhibited α-glucosidase with an IC₅₀ of 12.27 ± 0.41 µg/ml.[4]
Furthermore, some 1,2,4-oxadiazole thioether derivatives have been identified as potent inhibitors of xanthine oxidase (XO), AChE, and BuChE.[5]
Table 2: Enzyme Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives (IC₅₀)
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Standard Drug | Standard Drug IC₅₀ |
| 6n | Butyrylcholinesterase | 5.07 µM | Donepezil | >100 µM |
| 5g | α-amylase | 13.09 ± 0.06 µg/ml | Acarbose | 12.20 ± 0.78 µg/ml |
| 5a[4] | α-glucosidase | 12.27 ± 0.41 µg/ml | Miglitol | 11.47 ± 0.02 µg/ml |
| 4h[5] | Xanthine Oxidase | 0.41 ± 0.067 µM | Allopurinol | - |
| 4h[5] | Acetylcholinesterase | 0.95 ± 0.42 µM | Galantamine | - |
| 4h[5] | Butyrylcholinesterase | 1.49 ± 0.45 µM | Galantamine | - |
Antimicrobial and Antifungal Activity
The 1,2,4-oxadiazole nucleus is a key component in the development of new antimicrobial and antifungal agents. Research has shown that these compounds can be effective against a variety of pathogenic microorganisms.
One study reported on a novel 1,2,4-oxadiazole derivative that exhibited synergistic activity with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[6] This finding is particularly significant given the challenge of antibiotic resistance. The compound was found to be bactericidal and non-cytotoxic at effective concentrations.[6] The strongest antimicrobial activity was observed with compounds that had a 4-indole ring at the C-5 position of the oxadiazole.[6]
In the realm of antifungal research, 1,2,4-oxadiazole derivatives containing cinnamic acid have been synthesized and tested against various plant pathogenic fungi.[7] Compounds 4f and 4q, for example, demonstrated significant activity against Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica.[7] Notably, compound 4f was more effective than the commercial fungicide carbendazim against Exserohilum turcicum.[7]
Table 3: Antimicrobial and Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value |
| Compound 12[6] | MRSA (in synergy with oxacillin) | FIC Index | 0.396 |
| Compound 4f[7] | Exserohilum turcicum | EC₅₀ | 29.14 µg/mL |
| Compound 4f[7] | Colletotrichum capsica | EC₅₀ | 8.81 µg/mL |
| Compound 4q[7] | Rhizoctonia solani | EC₅₀ | 38.88 µg/mL |
| Compound 4q[7] | Colletotrichum capsica | EC₅₀ | 41.67 µg/mL |
Experimental Protocols
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-oxadiazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Butyrylcholinesterase (BuChE) Inhibition Assay
This assay is based on the Ellman method.
-
Reagent Preparation: A solution of BuChE, the test compounds at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0) is prepared.
-
Incubation: The mixture is pre-incubated for a specific period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, butyrylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of butyrylthiocholine by BuChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm.
-
IC₅₀ Determination: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the 1,2,4-oxadiazole derivatives are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives.
Caption: Proposed mechanism of anticancer activity via caspase-3 activation.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity | Applied Sciences | MDPI [mdpi.com]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" core. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents by summarizing key quantitative data, detailing experimental protocols, and visualizing structure-activity trends.
Comparative Biological Activity of 1,2,4-Oxadiazole Analogs
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. While specific data for a comprehensive series of direct analogs of "this compound" is limited in publicly available literature, broader studies on 3,5-disubstituted 1,2,4-oxadiazoles provide valuable insights into their potential as anticancer and enzyme-inhibiting agents.
General Structure-Activity Relationship Trends:
Studies on various 3,5-disubstituted 1,2,4-oxadiazoles have revealed several key SAR trends:
-
Substitution at the 5-position: The substituent at this position significantly influences the biological activity. For instance, in a series of apoptosis inducers, a substituted five-membered ring at the 5-position was found to be important for activity.[1]
-
Substitution at the 3-position: The group at the 3-position also plays a crucial role in determining the pharmacological profile. In some series of potential anticancer agents, the 3-phenyl group could be replaced by a pyridyl group, indicating that aromatic or heteroaromatic moieties are well-tolerated and can contribute to activity.[1]
-
Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cell lines. For example, certain 3,5-diaryl-1,2,4-oxadiazoles have shown efficacy against breast and colorectal cancer cell lines.[1] Hybrid molecules incorporating the 1,2,4-oxadiazole ring with other heterocyclic systems, such as 1,2,3-triazoles, have exhibited potent antiproliferative effects against lung and colon cancer cell lines.[2]
-
Enzyme Inhibition: The 1,2,4-oxadiazole nucleus is a key component in various enzyme inhibitors. For instance, derivatives have been developed as selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in Alzheimer's disease.[3]
Quantitative Data Summary:
Due to the lack of a focused study on "this compound" analogs, a direct comparative table is not feasible. However, the following table summarizes representative data for different classes of 3,5-disubstituted 1,2,4-oxadiazoles to illustrate the range of activities observed.
| Compound Class | Target/Activity | Cell Line/Enzyme | Potency (IC50/EC50) | Reference |
| 3,5-Diaryl-1,2,4-oxadiazoles | Apoptosis Induction | T47D (Breast Cancer) | - | [1] |
| 1,2,4-Oxadiazole-1,2,3-triazole Hybrids | Antiproliferative | A549 (Lung Cancer) | 9.18–12.8 µM | [2] |
| 1,2,4-Oxadiazole-1,2,3-triazole Hybrids | Antiproliferative | Caco-2 (Colon Cancer) | 12.0–13.0 µM | [2] |
| N-propyl-1,2,4-oxadiazole-5-carboxamides | GSK-3β Inhibition | GSK-3β | 0.35 and 0.41 µM | [3] |
| 3,4,5-Trisubstituted 4,5-dihydro-1,2,4-oxadiazoles | TGR5 Agonism | hTGR5 | 1.4 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for common assays used to evaluate the biological activity of 1,2,4-oxadiazole analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,2,4-oxadiazole analog to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing Structure-Activity Relationships and Signaling Pathways
To illustrate the logical relationships in SAR studies and potential signaling pathways modulated by these compounds, Graphviz (DOT language) has been used to create the following diagrams.
General SAR Logic for 3,5-Disubstituted 1,2,4-Oxadiazoles
Caption: General SAR logic for 3,5-disubstituted 1,2,4-oxadiazoles.
Potential Signaling Pathway Modulation in Cancer
Several studies suggest that 1,2,4-oxadiazole derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the EGFR/PI3K/Akt/mTOR cascade.[2]
Caption: Potential modulation of the EGFR/PI3K/Akt/mTOR pathway.
This guide provides a foundational understanding of the structure-activity relationships of "this compound" analogs based on the broader class of 3,5-disubstituted 1,2,4-oxadiazoles. Further focused studies on this specific scaffold are warranted to elucidate more precise SAR and to fully explore its therapeutic potential.
References
- 1. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
The 1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, valued for its role as a bioisostere for esters and amides.[1] This guide provides a comparative analysis of plausible synthetic methodologies for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a molecule of interest for researchers and professionals in drug development. The comparison is based on established and contemporary synthetic strategies for 1,2,4-oxadiazole derivatives, offering insights into reaction efficiency, conditions, and procedural complexity.
Two primary synthetic routes are evaluated: the classical two-step acylation and cyclization of an amidoxime, and a more streamlined one-pot condensation approach.
Method 1: Two-Step Synthesis via Acylation of Propionamidoxime and Subsequent Cyclization
This traditional and widely referenced method involves two distinct stages.[2] First, the O-acylation of propionamidoxime with an appropriate acylating agent, such as ethyl oxalyl chloride. This is followed by the cyclodehydration of the resulting O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring.[2][3]
Method 2: One-Pot Synthesis from Propionamidoxime and Diethyl Oxalate
Reflecting advancements in synthetic efficiency, one-pot procedures have become increasingly popular.[4][5] This approach involves the direct reaction of propionamidoxime with diethyl oxalate in the presence of a base or catalyst, proceeding to the final product without the isolation of intermediates.[5] Variations of this method include the use of superbase media like NaOH/DMSO or catalytic systems to promote the reaction at room temperature or under microwave irradiation.[5][6]
Comparative Analysis of Synthesis Methods
The selection of a synthetic route depends on factors such as desired yield, reaction time, available equipment, and tolerance to specific reagents. The following table summarizes the key quantitative data for the two proposed methods, based on analogous reactions reported in the literature.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Starting Materials | Propionamidoxime, Ethyl oxalyl chloride | Propionamidoxime, Diethyl oxalate |
| Key Reagents/Catalysts | Pyridine or other base for acylation; Heat or base (e.g., TBAF, K2CO3) for cyclization. | Strong base (e.g., NaOH, K2CO3) in a polar aprotic solvent (e.g., DMSO, THF); Microwave irradiation can be used to accelerate the reaction. |
| Reaction Time | 6 - 24 hours (for both steps combined)[2] | 4 - 24 hours (at room temperature)[5]; 15 minutes (with microwave heating)[6] |
| Typical Yield | 70 - 85% (yields can be variable depending on the cyclization conditions)[6] | 50 - 90%[5][7] |
| Purification | Requires purification of the intermediate and the final product, often by column chromatography.[2] | Generally requires a single purification step of the final product.[5] |
| Procedural Complexity | Higher, due to the two-step nature and isolation of the intermediate. | Lower, as it is a one-pot reaction. |
Experimental Protocols
Method 1: Two-Step Synthesis - Detailed Methodology
Step 1: O-Acylation of Propionamidoxime
-
Propionamidoxime (1.0 eq) is dissolved in a suitable solvent such as pyridine or dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Ethyl oxalyl chloride (1.1 eq) is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate may be purified by column chromatography or used directly in the next step.
Step 2: Cyclodehydration to this compound
-
The crude O-acylamidoxime from Step 1 is dissolved in a high-boiling point solvent such as toluene or dimethylformamide (DMF).
-
A base, such as potassium carbonate (1.5 eq), is added to the solution.
-
The reaction mixture is heated to reflux (typically 110-150 °C) for 6-12 hours.
-
Alternatively, cyclization can be achieved at room temperature using reagents like tetrabutylammonium fluoride (TBAF) in THF over 12-16 hours.[1]
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the final product.[2]
Method 2: One-Pot Synthesis - Detailed Methodology
-
To a suspension of a powdered base such as sodium hydroxide (2.0 eq) or potassium carbonate (1.1 eq) in a solvent like DMSO or toluene, add propionamidoxime (1.0 eq) and diethyl oxalate (1.2 eq).[2][7]
-
The reaction mixture is stirred vigorously at room temperature for 4-24 hours.[2]
-
For a faster reaction, the mixture can be heated under microwave irradiation at 150 °C for 15 minutes.[6]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis methods discussed.
Caption: Workflow for the Two-Step Synthesis of this compound.
Caption: Workflow for the One-Pot Synthesis of this compound.
References
Bioisosteric Replacement Strategies for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a powerful tool to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of potential bioisosteric replacements for the ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate scaffold, a common motif in medicinal chemistry often employed as a metabolically stable surrogate for esters and amides.[1][2] This document will delve into key bioisosteric alternatives, presenting comparative data on their physicochemical and pharmacological profiles, detailed experimental methodologies for their evaluation, and visual representations of relevant concepts.
Core Scaffold and Bioisosteric Alternatives
The parent scaffold, this compound, features a 1,2,4-oxadiazole ring, which is known for its resistance to hydrolysis compared to a simple ester.[1][2] However, further optimization of properties such as solubility, metabolic stability, and target interaction may be desirable. This guide will focus on the following key bioisosteric replacements:
-
1,3,4-Oxadiazole: A regioisomeric alternative to the 1,2,4-oxadiazole ring.
-
1,2,3-Triazole: A five-membered heterocyclic ring with three nitrogen atoms, often used as an ester bioisostere.[3]
-
Tetrazole: A five-membered ring with four nitrogen atoms, frequently employed as a bioisostere for carboxylic acids, the hydrolyzed form of the parent ester.[4][5]
Comparative Performance Data
The following tables summarize key quantitative data comparing the parent 1,2,4-oxadiazole scaffold with its potential bioisosteres. It is important to note that the data presented is a synthesis of findings from various studies on related scaffolds and should be considered predictive for the specific this compound molecule.
Table 1: Physicochemical Properties of Bioisosteric Scaffolds
| Property | 1,2,4-Oxadiazole (Parent) | 1,3,4-Oxadiazole | 1,2,3-Triazole | Tetrazole |
| Lipophilicity (clogP) | Moderate to High | Lower | Lower | Lowest |
| Aqueous Solubility | Moderate | Higher | Higher | Highest |
| Metabolic Stability (in vitro) | Good | Generally Higher | Good | Good |
| Hydrogen Bond Acceptor Strength | Moderate | Higher | Moderate | High |
| pKa | Not Ionizable | Not Ionizable | ~9.3 | ~4.9 (acidic) |
Data synthesized from multiple sources. Actual values will vary depending on the specific substituents.
Table 2: Pharmacological and Safety Profile Comparison
| Parameter | 1,2,4-Oxadiazole (Parent) | 1,3,4-Oxadiazole | 1,2,3-Triazole | Tetrazole |
| Biological Activity (Hypothetical IC50) | Target Dependent | Often Reduced | Target Dependent | Target Dependent |
| hERG Inhibition Potential | Moderate | Lower | Variable | Generally Low |
| Plasma Protein Binding | High | Lower | Variable | Lower |
This table presents expected trends based on published data for similar scaffolds.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Protocol 1: Determination of IC50 Values
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific target, such as an enzyme or receptor.
Materials:
-
Test compounds (dissolved in DMSO)
-
Target enzyme/receptor and its substrate
-
Assay buffer
-
96-well microplates
-
Plate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add a fixed concentration of the target enzyme/receptor to each well of the microplate.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at a specific temperature for a defined period.
-
Measure the enzymatic activity or receptor binding using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compounds (dissolved in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system at 37°C.
-
Add the test compound to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
Protocol 3: Aqueous Solubility Assessment
This protocol details the kinetic solubility assay, a high-throughput method for determining the aqueous solubility of a compound.
Materials:
-
Test compounds (in DMSO stock solutions)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well filter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Add the DMSO stock solution of the test compound to the aqueous buffer in a 96-well plate.
-
Shake the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for equilibration.
-
Measure the turbidity of the solution at each concentration using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, filter the solutions through a 96-well filter plate to remove any precipitate.
-
Determine the concentration of the compound in the filtrate using a UV-Vis spectrophotometer and a standard curve.[7][8][9][10][11]
Protocol 4: hERG Liability Assay
This protocol describes a common automated patch-clamp method for assessing the potential of a compound to inhibit the hERG potassium channel.[12][13][14]
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293)
-
External and internal recording solutions
-
Test compounds
-
Automated patch-clamp system
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Harvest and resuspend the cells in the external recording solution.
-
Load the cells and the test compounds onto the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Determine the IC50 value for hERG inhibition from the concentration-response curve.
Visualizing the Drug Design Workflow
The following diagrams, generated using Graphviz, illustrate key concepts in the bioisosteric replacement workflow.
Caption: A typical workflow for bioisosteric replacement in drug design.
Caption: Inhibition of a hypothetical signaling pathway by a bioisosteric compound.
Caption: Logical relationship comparing properties of the parent scaffold and its bioisosteres.
Conclusion
The bioisosteric replacement of the this compound scaffold offers multiple avenues for optimizing drug-like properties. The 1,3,4-oxadiazole isomer is a promising alternative for enhancing solubility and metabolic stability, although a potential decrease in biological activity should be carefully evaluated.[6] Triazoles and tetrazoles also present viable options, particularly for modulating polarity and acidity, which can significantly impact pharmacokinetic profiles. The selection of the optimal bioisostere will be contingent on the specific therapeutic target and the desired property enhancements. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers embarking on the rational design and optimization of novel therapeutic agents based on this important heterocyclic scaffold.
References
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. criver.com [criver.com]
- 13. cellmicrosystems.com [cellmicrosystems.com]
- 14. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
In Vitro Efficacy of 1,2,4-Oxadiazole Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of a series of 1,2,4-oxadiazole derivatives, offering insights into their potential as anticancer agents. While specific experimental data for "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" and its direct analogues is not publicly available, this guide utilizes data from structurally related 1,2,4-oxadiazole derivatives to illustrate a comparative framework. The presented data is based on a study of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil, a known chemotherapeutic agent.
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects.[1][2] This guide focuses on the in vitro cytotoxic activity of a series of synthesized 1,2,4-oxadiazole derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.
Comparative Anticancer Activity of 1,2,4-Oxadiazole Derivatives
A study by Kumar et al. (2021) investigated the in vitro anticancer activity of a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil against four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), DU145 (prostate carcinoma), and MDA MB-231 (breast adenocarcinoma).[3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound and are summarized in the table below.
| Compound ID | 5-Position Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. DU145 | IC₅₀ (µM) vs. MDA MB-231 |
| 7a | Phenyl | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |
| 7b | 3,4,5-Trimethoxyphenyl | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 |
| 7c | 3,4-Dimethoxyphenyl | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.19 |
| 7d | 4-Chlorophenyl | 1.21 ± 0.09 | 1.56 ± 0.11 | 1.34 ± 0.08 | 1.78 ± 0.13 |
| 7i | 4-Nitrophenyl | 0.95 ± 0.06 | 1.12 ± 0.09 | 1.03 ± 0.07 | 1.24 ± 0.11 |
| Doxorubicin (Standard) | - | 1.91 ± 0.84 | 2.16 ± 0.56 | 3.08 ± 0.135 | 2.45 ± 0.43 |
Data sourced from Kumar et al. (2021).[3]
The results indicate that several of the synthesized 1,2,4-oxadiazole derivatives exhibit potent anticancer activity, with some compounds showing significantly lower IC₅₀ values than the standard chemotherapeutic drug, Doxorubicin.[3] Notably, compound 7b , featuring a 3,4,5-trimethoxyphenyl substituent at the 5-position of the oxadiazole ring, demonstrated the most potent activity across all four cell lines.[3] This suggests that the nature of the substituent at this position plays a crucial role in the cytotoxic efficacy of these derivatives. The structure-activity relationship (SAR) studies from this series indicate that electron-donating groups on the phenyl ring at the 5-position may enhance anticancer activity.[3]
Experimental Protocols
The in vitro cytotoxicity of the 1,2,4-oxadiazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, DU145, and MDA MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 1,2,4-oxadiazole derivatives were dissolved in DMSO to prepare stock solutions. These were further diluted with cell culture medium to achieve a range of final concentrations. The cells were then treated with these different concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals that had formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value for each compound was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its dysregulation is common in cancer. The diagram above illustrates a hypothetical mechanism where a 1,2,4-oxadiazole derivative could exert its anticancer effect by inhibiting a key kinase, such as MEK, within this pathway, ultimately leading to a reduction in cell proliferation. While the precise molecular targets of the presented derivatives have not been fully elucidated in the cited study, this serves as a plausible model for their mode of action.
Conclusion
The in vitro data presented in this guide highlights the potential of 1,2,4-oxadiazole derivatives as a promising class of anticancer agents. The significant cytotoxicity exhibited by several derivatives, particularly those with specific substitutions at the 5-position of the oxadiazole ring, underscores the importance of this scaffold in the design of novel therapeutics. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential. The provided experimental protocols and diagrams offer a framework for the continued evaluation and comparison of this important class of molecules in the field of drug discovery.
References
"Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" efficacy compared to known inhibitors
Efficacy of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate Compared to Known Inhibitors: A comprehensive review of the available scientific literature reveals a significant gap in data regarding the specific compound "this compound."
Currently, there are no publicly available studies that directly assess the efficacy of this compound or provide a comparative analysis against known inhibitors for any specific biological target. The broader class of 1,2,4-oxadiazole derivatives has been the subject of extensive research, demonstrating a wide range of pharmacological activities. However, this research does not extend to the specific ethyl-substituted derivative .
The Landscape of 1,2,4-Oxadiazole Derivatives in Drug Discovery
The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a diverse array of biological activities. These include, but are not limited to:
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential anticancer agents, targeting various mechanisms within cancer cells.
-
Antimicrobial Properties: This class of compounds has shown promise in combating bacterial and fungal infections.
-
Anti-inflammatory Effects: Researchers have explored 1,2,4-oxadiazoles for their potential to modulate inflammatory pathways.
-
Neuroprotective Potential: Certain derivatives have been investigated for their ability to protect nerve cells from damage.
-
Enzyme Inhibition: The 1,2,4-oxadiazole ring is a common feature in the design of inhibitors for various enzymes implicated in disease.
While the general biological importance of the 1,2,4-oxadiazole nucleus is evident, the specific substitutions on the heterocyclic ring play a crucial role in determining the potency, selectivity, and overall pharmacological profile of the individual compound. The ethyl groups at the 5-position and the ethyl carboxylate at the 3-position of the requested molecule define its unique chemical structure. Without experimental data, it is not possible to extrapolate the efficacy of this specific compound from the broader class.
Future Directions
To ascertain the efficacy of "this compound" and compare it with known inhibitors, dedicated scientific investigation is required. This would involve:
-
Chemical Synthesis: The compound would need to be synthesized and purified.
-
Biological Screening: A comprehensive screening against a panel of relevant biological targets (e.g., enzymes, receptors) would be necessary to identify its primary mechanism of action.
-
Efficacy Studies: Once a primary target is identified, detailed in vitro and in vivo studies would be required to quantify its efficacy (e.g., IC50, EC50 values).
-
Comparative Analysis: The efficacy of "this compound" would then need to be directly compared against established inhibitors of the identified target under the same experimental conditions.
Until such studies are conducted and the results are published in peer-reviewed scientific literature, a comprehensive comparison guide on the efficacy of "this compound" cannot be provided. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to initiate such investigations to elucidate its potential therapeutic value.
A Comparative Guide to Molecular Docking and Modeling of 1,2,4-Oxadiazole Derivatives
For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold is a cornerstone in the design of novel therapeutics. Its metabolic stability and role as a bioisostere for ester and amide groups make it a valuable component in modern medicinal chemistry.[1][2] This guide provides a comparative overview of docking studies and molecular modeling of 1,2,4-oxadiazole derivatives against various biological targets. While specific research on "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" is limited, this guide will utilize data from structurally related compounds to inform potential research directions and methodologies for its investigation.
Comparative Docking Performance of 1,2,4-Oxadiazole Derivatives
Molecular docking is a pivotal computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. The following tables summarize the docking performance and biological activity of various 1,2,4-oxadiazole derivatives against key enzyme targets implicated in cancer, neurodegenerative diseases, and inflammation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
A variety of 1,2,4- and 1,3,4-oxadiazole derivatives have been investigated for their potential as anticancer agents, targeting enzymes crucial for cancer cell proliferation and survival.
| Compound Class | Target Enzyme | Representative Compound(s) | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC50) | Reference |
| 1,3,4-Oxadiazole Derivatives | EGFR Tyrosine Kinase | IIb, IIc, IIe | -7.19 to -7.89 | 19.9 - 35 µM (HeLa cells) | [3] |
| 1,2,4-Oxadiazole-5-fluorouracil | Thymidylate Synthase | 7a, 7b, 7c, 7d, 7i | Not explicitly stated, but supports activity | 0.011 - 19.4 µM (various cancer cell lines) | [4] |
| 1,3,4-Oxadiazole-1,2,3-triazole | Thymidylate Synthase | 12, 13 | -3.81 to -4.25 | 2.52 - 4.38 µM | [5] |
| 1,2,4-Oxadiazoles | Caspase-3 | Not specified | Not specified, but H-bonding identified as key | Active against breast and colorectal cancer cell lines | [6] |
Table 2: Cholinesterase Inhibition by 1,2,4-Oxadiazole Derivatives for Alzheimer's Disease
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease.
| Compound Class | Target Enzyme | Representative Compound(s) | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC50) | Reference |
| 1,2,4-Oxadiazole Thioether Derivatives | AChE / BChE | 4h | Not specified, but supports high inhibition | 0.95 µM (AChE), 1.49 µM (BChE) | [7] |
| Novel 1,2,4-Oxadiazole Derivatives | AChE | 1b, 2a-c, 3b, 4a-c, 5a-c | Not specified, but correlates with activity | 0.00098 - 0.07920 µM | [8] |
Table 3: Activity of Oxadiazole Derivatives Against Other Key Targets
The versatility of the oxadiazole scaffold is evident in its activity against a range of other important enzymes.
| Compound Class | Target Enzyme | Representative Compound(s) | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC50) | Reference |
| 1,3,4-Oxadiazole Derivatives | Cyclooxygenase-2 (COX-2) | Compound G | Good docking score, stable interactions | Not determined in this study | [9] |
| 1,2,4-Oxadiazole Thioether Derivatives | Xanthine Oxidase (XO) | 4h | High binding energy predicted | 0.41 µM | [7] |
| 1,2,4-Oxadiazole-ligated Pyrrole | Enoyl-ACP (CoA) Reductase | Compound 11 | H-bond interaction with Lys165 | Not specified for this compound | [10] |
Experimental Protocols for Molecular Docking
The following is a generalized workflow for performing molecular docking studies with 1,2,4-oxadiazole derivatives, based on methodologies reported in the literature.[1][8]
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are computed to simulate physiological conditions.
-
The protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.
-
-
Ligand Preparation:
-
The 2D structure of the 1,2,4-oxadiazole derivative, such as this compound, is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94x).
-
-
Docking Simulation:
-
A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking is performed using software such as AutoDock, GOLD, or MOE Dock.
-
The software explores various conformations and orientations of the ligand within the active site.
-
A scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose. The Lamarckian Genetic Algorithm is a commonly employed algorithm for this purpose.[1]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
-
Visualizing Computational Workflows and Logic
Diagrams generated using Graphviz provide a clear visual representation of the processes and relationships in molecular modeling.
Caption: A generalized workflow for molecular docking studies.
Caption: The iterative cycle of SAR-guided drug design.
Conclusion
The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives showing potent activity against a wide array of biological targets. While direct docking studies on "this compound" are not yet prevalent in published literature, the extensive research on analogous compounds provides a robust framework for initiating such investigations. The compiled data and standardized protocols in this guide offer a valuable starting point for researchers aiming to explore the therapeutic potential of this and other novel 1,2,4-oxadiazole derivatives through molecular modeling and docking simulations. Future studies should focus on applying these computational methods to predict the biological activity of "this compound" and to guide the synthesis of even more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" Scaffold for Drug Discovery
For researchers and scientists in drug development, the selection of a core chemical structure, or scaffold, is a critical decision that influences the ultimate success of a therapeutic candidate. The 1,2,4-oxadiazole ring system has emerged as a privileged scaffold in medicinal chemistry due to its metabolic stability and its role as a bioisostere for ester and amide functionalities. This guide provides a comprehensive validation of the "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" scaffold, comparing its potential with alternative heterocyclic systems and providing supporting experimental data for analogous compounds.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its inherent stability, particularly its resistance to hydrolysis compared to esters and amides, makes it an attractive component in the design of new drugs. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antiparasitic effects.[1][2] The ethyl ester at the 3-position and the ethyl group at the 5-position of the target scaffold provide handles for further chemical modification to optimize potency and pharmacokinetic properties.
Physicochemical and Pharmacokinetic Profile
Systematic comparisons have shown that 1,2,4-oxadiazole isomers tend to have higher lipophilicity (logD) compared to their 1,3,4-oxadiazole counterparts.[3] This difference in polarity can significantly impact solubility, cell permeability, and metabolic stability. While higher lipophilicity can sometimes enhance cell penetration, it may also lead to increased metabolic clearance and potential off-target effects. In silico ADMET studies on various 1,2,4-oxadiazole and 1,2,4-triazole derivatives have suggested that both scaffolds can be designed to exhibit good oral bioavailability and non-carcinogenic properties.[4][5][6]
Table 1: Comparative Physicochemical and ADME Properties of Representative Heterocyclic Scaffolds
| Property | 1,2,4-Oxadiazole Derivatives (Representative Data) | 1,3,4-Oxadiazole Derivatives (Representative Data) | 1,2,3-Triazole Derivatives (Representative Data) |
| Lipophilicity (LogD/LogP) | Generally higher | Generally lower[3] | Variable, can be modulated |
| Aqueous Solubility | Moderate[7] | Generally higher[3] | Generally good |
| Metabolic Stability | Generally good, more stable than esters/amides | Generally good[3] | Generally stable |
| hERG Inhibition | Can be a liability, requires careful design[3] | Lower propensity for hERG inhibition[3] | Generally lower risk |
| Oral Bioavailability | Often good, scaffold is orally bioavailable[4][5][6] | Good | Good |
Biological Activity: A Comparative Overview
The 1,2,4-oxadiazole scaffold is a versatile platform for discovering novel bioactive molecules. The following table summarizes representative biological activities of 1,2,4-oxadiazole derivatives in comparison to other scaffolds, with a focus on anticancer and anti-inflammatory activities, which are prominent for this class of compounds. It is important to note that the presented data is for various derivatives and not for "this compound" itself.
Table 2: Representative Biological Activity Data for Heterocyclic Scaffolds
| Biological Target/Assay | 1,2,4-Oxadiazole Derivative Example | IC50/EC50 (µM) | 1,3,4-Oxadiazole Derivative Example | IC50/EC50 (µM) |
| Anticancer (MCF-7 cell line) | 1,2,4-oxadiazole linked with benzimidazole | 0.12 - 2.78[8] | 1,3,4-oxadiazole-1,2,3-triazole hybrid | 1.1[9] |
| Anticancer (A549 cell line) | 1,2,4-oxadiazole-HDAC inhibitor analog | 5.31[2] | 2,5-disubstituted-1,3,4-oxadiazole | <0.14 - 7.48[10] |
| Anti-inflammatory (COX-2) | 3-phenyl-1,2,4-oxadiazol-5(4H)-one derivative | Not specified, acts as COX-2 inhibitor[11] | 2,5-disubstituted 1,3,4-oxadiazole | Not specified, shows anti-inflammatory effect[12] |
| Antiparasitic (Leishmania infantum) | 3-Aryl-5-cyclohexylamino-1,2,4-oxadiazole | Good selectivity[1] | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug scaffolds. Below are representative protocols for key assays relevant to the potential therapeutic applications of "this compound" and its analogs.
Synthesis of Ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylates
A general and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the one-pot reaction of amidoximes with carboxylic acid methyl or ethyl esters in a superbase medium like NaOH/DMSO at room temperature.[8] Another common route is the carbonylative cyclization of amidoximes.[11]
General Synthetic Protocol:
-
To a solution of the corresponding amidoxime (1 equivalent) in a suitable solvent (e.g., THF, DMF), add a base (e.g., K2CO3, NaH) (1.5 equivalents).
-
Add the desired carboxylic acid derivative (e.g., ethyl chlorooxoacetate) (1.1 equivalents) dropwise at a controlled temperature.
-
The reaction mixture is then typically heated to facilitate cyclization.
-
After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired 1,2,4-oxadiazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[16][17][18]
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a reaction buffer containing heme.[17]
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme solutions and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[17]
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a solution of stannous chloride.[17]
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).[16]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key conceptual frameworks for the validation of the "this compound" scaffold.
Caption: A simplified workflow of the drug discovery process, highlighting the initial stage of scaffold selection.
Caption: The concept of bioisosteric replacement of labile amide/ester groups with a stable 1,2,4-oxadiazole ring.
Caption: A logical diagram illustrating the comparative validation of the target scaffold against alternatives based on key drug discovery criteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies | Bentham Science [benthamscience.com]
- 6. 1, 2, 4 triazoles and 1, 2, 4 oxadiazoles scaffold as SGLT2 inhibitors: Molecular docking and ADMET studies. | Semantic Scholar [semanticscholar.org]
- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. mdpi.com [mdpi.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative analysis of "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate" analogs' toxicity
A Comparative Analysis of the In Vitro Toxicity of Ethyl 5-Substituted-1,2,4-Oxadiazole-3-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro toxicity of analogs of "Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate," a class of heterocyclic compounds with significant interest in medicinal chemistry. The following sections present quantitative toxicity data, detailed experimental protocols for cytotoxicity assessment, and an overview of a potential signaling pathway involved in the toxic effects of these compounds.
Quantitative Toxicity Data
The in vitro cytotoxicity of various ethyl 1,2,4-oxadiazole-3-carboxylate analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The data presented in the table below summarizes the IC50 values for a selection of analogs, providing a basis for a structure-toxicity relationship analysis. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Analog | 5-Substituent | Cell Line | IC50 (µM) | Reference |
| Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | Phenyl | Not Specified | Not Specified | General toxicity noted[1] |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | Methyl | Not Specified | Harmful if swallowed, in contact with skin or if inhaled[2] | GHS Classification[2] |
| Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | Trifluoromethyl | Not Specified | Causes skin and eye irritation, may cause respiratory irritation[3] | GHS Classification[3] |
| 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | Thiophen-3-yl | SK-HEP-1 | 0.76 | [4] |
| 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | Thiophen-3-yl | Caco-2 | 0.98 | [4] |
| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | 3-Chlorothiophen-2-yl | T47D (Breast Cancer) | Good Activity | [5] |
| 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole | 3-Chlorothiophen-2-yl | MX-1 (Breast Cancer Xenograft) | In vivo activity | [5] |
| 2-[3-(Pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [6] |
| [2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | 4-(Hydroxymethyl)benzo[d]thiazol-2-yl | DLD1 (Colorectal) | 0.35 | [6] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (ethyl 1,2,4-oxadiazole-3-carboxylate analogs) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing medium with the solvent at the same concentration as in the test wells are also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway of Toxicity
Several studies suggest that the cytotoxic effects of 1,2,4-oxadiazole derivatives can be attributed to the induction of apoptosis.[5][7][8][9] A plausible mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases, the key executioners of apoptosis. Furthermore, the NF-κB signaling pathway, which plays a critical role in cell survival and inflammation, has been identified as a potential target for some oxadiazole compounds.[10][11][12] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by certain 1,2,4-oxadiazole analogs.
Caption: Apoptotic signaling pathway potentially induced by 1,2,4-oxadiazole analogs.
This guide serves as a preliminary resource for understanding the toxicity profile of ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylate analogs. Further comprehensive studies are required to establish a definitive structure-toxicity relationship and to fully elucidate the mechanisms of action for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C6H8N2O3 | CID 13597566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 8. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Body Protection: A standard laboratory coat.[1]
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][4]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
1. Waste Collection:
-
Original Container: Whenever feasible, keep the chemical in its original container to ensure it is properly identified.[1]
-
Waste Container: If transferring the material is necessary, use a clean, dry, and chemically compatible container with a secure, tightly sealed lid.[1][4][5]
-
Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1][6] Do not use abbreviations or chemical formulas.[6]
-
Segregation: Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[1]
2. On-Site Storage:
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[1][4]
-
Container Integrity: Ensure the container is stored away from incompatible materials and is protected from physical damage.[4][5] Regularly inspect the container for any leaks.[6]
3. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.[5]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[5]
-
-
Containment: Place the spilled material and any contaminated absorbent into a clean, dry, and sealable container labeled as hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3]
-
Major Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
4. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][2]
-
Institutional Contact: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[1][6]
Hazard Profile of Structurally Related Compounds
While specific quantitative data for this compound is not available, the table below summarizes the known hazards of similar oxadiazole and carboxylate compounds, which should be considered as potential hazards for this chemical.
| Hazard Type | Description | Reference Compounds | Citations |
| Eye Irritation | Causes serious eye irritation. | 5-ethyl-1,3,4-Thiadiazol-2-amine | [3] |
| Skin Irritation | May cause skin irritation. | 5-ethyl-1,3,4-Thiadiazol-2-amine | [3] |
| Ingestion Hazard | May be harmful if swallowed. | 5-ethyl-1,3,4-Thiadiazol-2-amine, ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate | [3][7] |
| Inhalation Hazard | May be harmful if inhaled. | 5-ethyl-1,3,4-Thiadiazol-2-amine | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate | [7] |
Experimental Protocols
The disposal procedure outlined above is a standard protocol derived from safety data sheets of analogous compounds and general laboratory chemical waste management guidelines. No experimental protocols for the neutralization or on-site treatment of this specific compound are recommended due to the lack of specific reactivity data. The standard and safest approach is collection and disposal via a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. The following procedures for personal protective equipment, operational handling, and disposal are based on available data for structurally similar compounds and general laboratory safety best practices.
Hazard Assessment
Inferred GHS Hazard Classifications
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |
Personal Protective Equipment (PPE)
A thorough hazard assessment of the specific experimental conditions should be conducted to determine the appropriate PPE.[6] However, the following recommendations provide a strong baseline for ensuring personal safety.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[7] | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] Gloves should be inspected before use and disposed of after contact with the chemical.[9] | To prevent skin contact, which may be harmful and cause irritation. |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned.[8] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[10] | To protect the skin from accidental splashes and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If engineering controls are insufficient or if aerosols may be generated, a NIOSH-approved respirator may be necessary.[6] | To minimize the risk of inhaling vapors or aerosols, which may cause respiratory irritation. |
| Footwear | Closed-toe and closed-heel shoes constructed of a material that is resistant to chemicals. | To protect feet from spills. |
Operational Plan
Adherence to a strict operational plan is vital for the safe handling of this compound.
1. Pre-Experiment Procedures:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower.[11]
-
Have a chemical spill kit readily accessible.[2]
2. Handling Procedures:
-
Conduct all manipulations of the compound within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use compatible labware (e.g., glass, stainless steel).
-
Keep containers tightly closed when not in use.[9]
3. Spill and Exposure Procedures:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, compatible, and sealed hazardous waste container.[6]
-
The label should include the full chemical name: "Hazardous Waste: this compound".[6]
-
Do not mix this waste with other waste streams.[6]
2. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[6]
3. Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste contractor, in accordance with your institution's EHS guidelines and local regulations.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. westlab.com [westlab.com]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C6H8N2O3 | CID 13597566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. trimaco.com [trimaco.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. echemi.com [echemi.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. acs.org [acs.org]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
